molecular formula C10H13N3 B015110 3-(Dimethylaminomethyl)-7-azaindole CAS No. 5654-92-2

3-(Dimethylaminomethyl)-7-azaindole

Número de catálogo: B015110
Número CAS: 5654-92-2
Peso molecular: 175.23 g/mol
Clave InChI: RFLCFQLBXWLHKX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-(Dimethylaminomethyl)-7-azaindole, also known as 3-(Dimethylaminomethyl)-7-azaindole, is a useful research compound. Its molecular formula is C10H13N3 and its molecular weight is 175.23 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(Dimethylaminomethyl)-7-azaindole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 173968. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Dimethylaminomethyl)-7-azaindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Dimethylaminomethyl)-7-azaindole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-13(2)7-8-6-12-10-9(8)4-3-5-11-10/h3-6H,7H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLCFQLBXWLHKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=C1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10419386
Record name 7-azagramine
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Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5654-92-2
Record name 5654-92-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-azagramine
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Record name 3-(Dimethylaminomethyl)-7-azaindole
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Foundational & Exploratory

Technical Guide: Photophysical Properties of 3-(Dimethylaminomethyl)-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the photophysical and chemical properties of 3-(Dimethylaminomethyl)-7-azaindole , commonly known as 7-Azagramine .

Executive Summary & Chemical Identity

3-(Dimethylaminomethyl)-7-azaindole (CAS: 5654-92-2), or 7-Azagramine, is a critical 7-azaindole derivative.[1] While primarily utilized as a synthetic intermediate for the optical probe 7-azatryptophan , its own photophysics are governed by the 7-azaindole core—a bicyclic system capable of unique photo-tautomerization.

The molecule consists of a pyrrolo[2,3-b]pyridine scaffold substituted at the C3 position with a dimethylaminomethyl group (a Mannich base). This non-conjugated side chain preserves the electronic integrity of the aromatic core while introducing a basic site (


 for the aliphatic amine), rendering the molecule’s solubility and potential intramolecular interactions pH-dependent.
PropertySpecification
Common Name 7-Azagramine
Molecular Formula

Molecular Weight 175.23 g/mol
Chromophore 7-Azaindole (Pyrrolo[2,3-b]pyridine)
Key Mechanism Excited-State Double Proton Transfer (ESDPT)

Electronic Structure & Absorption Characteristics

The absorption profile of 7-azagramine is dominated by the


 transitions of the 7-azaindole moiety. The methylene bridge (

) at the C3 position effectively insulates the dimethylamino group from the aromatic

-system, resulting in spectral properties that closely mirror the parent compound, 7-azaindole, and its 3-alkyl derivatives (e.g., 3-methyl-7-azaindole).
UV-Vis Absorption Profile[2]
  • Primary Absorption Band:

    
    .
    
  • Secondary Band (Shoulder):

    
    .
    
  • Molar Extinction Coefficient (

    
    ): 
    
    
    
    at
    
    
    (in ethanol).
  • Solvent Effect: Minimal solvatochromism is observed in the ground state absorption, indicating a relatively non-polar ground state dipole moment.

Expert Insight: Unlike indole derivatives where C3 substitution can induce slight red-shifts, the electron-deficient pyridine ring in 7-azaindole tightly holds the HOMO/LUMO energy levels. The alkyl-amine side chain exerts a negligible inductive effect on the absorption maximum.

Emission Dynamics & Excited-State Proton Transfer (ESDPT)

The defining photophysical characteristic of 7-azagramine is its ability to undergo Excited-State Double Proton Transfer (ESDPT) . This phenomenon depends heavily on the solvent environment and the formation of cyclic hydrogen-bonded complexes.

Mechanism of ESDPT

Upon excitation (


), the acidity of the pyrrolic proton (N1-H) increases, while the basicity of the pyridinic nitrogen (N7) increases. In protic solvents (alcohols, water) or in dimers, this drives a concerted double proton transfer, resulting in a tautomeric species.
Fluorescence Emission Spectra[3][4][5]
  • Aprotic Solvents (e.g., Cyclohexane, Acetonitrile):

    • Emission Type: Single "Normal" band.

    • 
      : 
      
      
      
      (UV-violet).
    • Mechanism: Emission occurs from the locally excited (LE) state of the normal 7-azaindole tautomer.

  • Protic Solvents (e.g., Methanol, Ethanol):

    • Emission Type: Dual Emission (Bimodal).

    • Band 1 (Normal):

      
      .
      
    • Band 2 (Tautomer):

      
       (Green fluorescence).
      
    • Mechanism: The green emission arises from the phototautomer formed via solvent-mediated proton relay.

  • Water (

    
    ): 
    
    • Fluorescence is often heavily quenched due to non-radiative decay pathways facilitated by the hydrogen-bonding network, though weak dual emission can sometimes be detected.

Jablonski Diagram: ESDPT Pathway

The following diagram illustrates the competitive pathways between normal fluorescence and the formation of the reaction tautomer via ESDPT.

Jablonski S0_Normal S0 (Normal) Ground State S1_Normal S1 (Normal) Locally Excited S0_Normal->S1_Normal Absorption (290 nm) S1_Normal->S0_Normal Fluorescence F1 (340-380 nm) S1_Tautomer S1 (Tautomer) Proton Transferred S1_Normal->S1_Tautomer ESDPT (Solvent Mediated) S0_Tautomer S0 (Tautomer) Unstable Ground S1_Tautomer->S0_Tautomer Fluorescence F2 (480-520 nm) S0_Tautomer->S0_Normal Fast Reverse PT

Caption: Photophysical cycle of 7-azagramine showing the solvent-mediated Excited-State Double Proton Transfer (ESDPT) leading to dual emission.

Experimental Protocols for Characterization

To accurately characterize 7-azagramine, researchers must account for the basic side chain which can form salts.

Protocol 1: Determination of Solvatochromic Shift

Objective: Quantify the environmental sensitivity of the fluorophore.

  • Preparation: Prepare a

    
     stock solution of 7-azagramine in anhydrous DMSO.
    
  • Dilution: Create

    
     working solutions in spectrographic grade solvents: Cyclohexane, THF, Acetonitrile, Methanol, and Ethanol.
    
  • Blanking: Record baseline spectra of pure solvents.

  • Absorption Scan: Scan from

    
     to 
    
    
    
    . Note
    
    
    .[2]
  • Emission Scan: Excitation at

    
     (approx. 
    
    
    
    ). Scan emission from
    
    
    to
    
    
    .
  • Data Analysis: Calculate the ratio of Tautomer (

    
    ) to Normal (
    
    
    
    ) band intensities (
    
    
    ) for each solvent.
Protocol 2: pH Titration (Side Chain Effect)

Objective: Assess the impact of side-chain protonation on fluorescence. Note: The dimethylamino group (


) and the N7 pyridine (

) create multiple ionization states.
  • Buffer Preparation: Prepare phosphate-citrate buffers ranging from pH 3.0 to pH 11.0.

  • Titration: Add 7-azagramine to a final concentration of

    
     in each buffer.
    
  • Measurement: Measure fluorescence emission spectra (

    
    ).
    
  • Observation:

    • pH < 4: Protonation of N7 quenches fluorescence or blue-shifts it due to loss of ESDPT capability.

    • pH 5 - 9: Neutral ring, protonated side chain. Standard 7-azaindole behavior.

    • pH > 10: Neutral side chain. Potential for intramolecular interactions, though sterically hindered.

Applications & Synthesis Context

While 7-azagramine is fluorescent, its primary utility in drug development is as a "Mannich base" precursor.

  • Synthetic Precursor: It is the direct precursor to 7-azatryptophan (via alkylation with acetamidomalonate), a vital non-natural amino acid used as an intrinsic fluorescent probe in protein dynamics.

  • Biological Activity: The 7-azaindole core mimics the purine ring of DNA bases, making derivatives like 7-azagramine relevant in kinase inhibitor design (e.g., interacting with the hinge region of ATP-binding pockets).

Synthesis Workflow (Graphviz)

The following scheme outlines the generation of 7-azagramine and its conversion to the probe 7-azatryptophan.

Synthesis Start 7-Azaindole Product 7-Azagramine (3-Dimethylaminomethyl-7-azaindole) Start->Product AcOH, Heat Reagents Formaldehyde + Dimethylamine (Mannich Reaction) Reagents->Product Intermediate Quaternary Ammonium Salt (Methyl Iodide) Product->Intermediate MeI, Ethanol Final 7-Azatryptophan (Fluorescent Probe) Intermediate->Final Acetamidomalonate + Hydrolysis

Caption: Synthetic pathway from 7-azaindole to 7-azagramine and subsequent conversion to the optical probe 7-azatryptophan.

References

  • Synthesis and Characterization: Dongare, S. B., et al. "A catalyst-and solvent-free multicomponent synthesis of 7-azagramine analogues via a Mannich type reaction." Chinese Chemical Letters, 27(1), 99-103 (2016).[3][4] Link[4]

  • Photophysics of 7-Azaindole Core: Chapman, C. F., & Maroncelli, M. "Excited-State Tautomerization of 7-Azaindole in Alcohol Solvents." The Journal of Physical Chemistry, 95, 9095-9114 (1991). Link

  • Conversion to 7-Azatryptophan: Ross, J. B. A., et al. "7-Azatryptophan as a Probe of Protein Structure and Dynamics." Methods in Enzymology, 278, 151-164 (1997). Link

  • Proton Transfer Dynamics: Takeuchi, S., & Tahara, T. "The answer to the concerted versus step-wise controversy for the double proton transfer mechanism of 7-azaindole dimer in solution." PNAS, 104(13), 5285-5290 (2007). Link

  • General Properties: PubChem Compound Summary for CID 102197, 3-(Dimethylaminomethyl)-7-azaindole.[5] Link

Sources

Technical Monograph: 7-Azagramine (CAS 5654-92-2)

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

7-Azagramine (CAS 5654-92-2), chemically known as 3-(Dimethylaminomethyl)-7-azaindole or N,N-Dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine , is a critical heterocyclic building block in modern drug discovery.[1] Structurally, it represents a bioisostere of gramine (indolic counterpart), where the nitrogen atom at position 7 of the indole ring confers unique electronic properties, enhancing hydrogen bonding potential and water solubility compared to the parent indole.

This guide provides a comprehensive technical analysis of 7-azagramine, designed for medicinal chemists and process engineers. It moves beyond basic data to explore the mechanistic rationale behind its synthesis, its stability profile, and its pivotal role as a precursor for 7-azatryptophan and kinase inhibitors.

Part 1: Physicochemical Characterization[1]

The following data aggregates experimental values and high-confidence predictive models to establish a baseline for handling and characterization.

Table 1: Core Physicochemical Properties[1]
PropertyValue / DescriptionNotes
Chemical Name 3-(Dimethylaminomethyl)-7-azaindoleIUPAC: N,N-Dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine
CAS Number 5654-92-2
Molecular Formula C₁₀H₁₃N₃
Molecular Weight 175.23 g/mol
Appearance Pale yellow to off-white solidCrystalline powder
Melting Point 144 – 149 °CCommercial standard (Sigma/Angene) [1][2].[1] High purity forms reported up to 160-162°C [3].
Boiling Point ~304.2 °CPredicted at 760 mmHg.[2]
Solubility Soluble in DMSO, Methanol, Ethanol.Limited solubility in water; solubility increases in acidic media due to protonation of the exocyclic amine.
pKa (Predicted) ~9.2 (Dimethylamine side chain)~4.6 (Pyridine ring N)The side chain amine is the most basic site. The pyrrole NH is weakly acidic (pKa >15).
LogP ~0.75Indicates moderate lipophilicity; suitable for membrane permeability.
Spectral Fingerprint (Validation)

To validate the identity of synthesized or purchased 7-azagramine, the following NMR signals are diagnostic:

  • ¹H NMR (CDCl₃/DMSO-d₆): A diagnostic singlet integrating to 2H around δ 3.58 - 3.82 ppm corresponds to the methylene bridge (-CH₂-). A singlet integrating to 6H around δ 2.24 ppm confirms the dimethylamine group [-N(CH₃)₂] [3].[1]

  • Mass Spectrometry: ESI+ mode typically shows a strong [M+H]⁺ peak at m/z 176.2 .

Part 2: Synthetic Architecture

The synthesis of 7-azagramine follows a classic Mannich reaction , adapted for the electron-deficient 7-azaindole ring. Unlike standard indole, the pyridine ring in 7-azaindole withdraws electron density, making the C3 position slightly less nucleophilic, yet the reaction proceeds efficiently under acidic conditions.

Mechanism of Action
  • Imine Formation: Formaldehyde reacts with dimethylamine to form a reactive iminium ion intermediate.

  • Electrophilic Substitution: The 7-azaindole undergoes electrophilic aromatic substitution at the C3 position (the most electron-rich site of the pyrrole ring) by the iminium ion.

  • Re-aromatization: Loss of a proton restores aromaticity, yielding 7-azagramine.

Experimental Protocol: The Mannich Synthesis

Safety Note: Formaldehyde is a carcinogen. Perform all steps in a fume hood.

Reagents:

  • 7-Azaindole (1.0 eq)[3]

  • Dimethylamine (40% aq.[1] solution, 1.1 eq)

  • Formaldehyde (37% aq. solution, 1.1 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)[1]

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, cool the dimethylamine solution to 5°C.

  • Activation: Add glacial acetic acid slowly (exothermic), followed by the formaldehyde solution. Stir for 15 minutes to generate the iminium species.

  • Addition: Add 7-azaindole to the mixture. The reaction is often run in ethanol or neat in acetic acid.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. (Monitoring: TLC should show consumption of 7-azaindole).

  • Quench & Isolation: Pour the reaction mixture into ice-water. Neutralize carefully with NaOH (aq) to precipitate the free base.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water or Toluene to obtain pale yellow crystals (Target MP: 144–149°C).

Visualization: Synthetic Pathway

The following diagram illustrates the reaction flow and critical control points.[3]

SynthesisPath Start Reagents: 7-Azaindole Formaldehyde Dimethylamine Activation Activation (5°C): Formation of Iminium Ion Start->Activation AcOH / 5°C Reaction Mannich Reaction: C3 Electrophilic Substitution Activation->Reaction Add 7-Azaindole Quench Quench: Neutralization (NaOH) Precipitation Reaction->Quench RT / 3h Product Final Product: 7-Azagramine (>95% Purity) Quench->Product Filtration & Recrystallization

Figure 1: Step-by-step synthetic workflow for the production of 7-Azagramine via Mannich condensation.

Part 3: Stability & Reactivity Profile

Understanding the stability of CAS 5654-92-2 is vital for storage and downstream processing.

1. Retro-Mannich Reaction (Instability Risk) Like gramine, 7-azagramine is susceptible to the retro-Mannich reaction .

  • Trigger: Heating in strong aqueous base or prolonged boiling in water.

  • Result: Decomposition back to 7-azaindole and formaldehyde/dimethylamine.

  • Mitigation: Avoid prolonged exposure to high temperatures in aqueous media during workup. Store as a solid in a cool, dry place.

2. Alkylation Potential The dimethylamino group is a "leaving group equivalent."

  • Utility: It can be displaced by nucleophiles (e.g., diethyl acetamidomalonate) to synthesize 7-azatryptophan [3]. This makes 5654-92-2 a more versatile intermediate than 7-azaindole halides.

Part 4: Applications in Drug Development

7-Azagramine is not just an intermediate; it is a strategic scaffold in the design of kinase inhibitors and GPCR ligands.

Bioisosterism: The Purine Mimic

The 7-azaindole core is a bioisostere of purine .

  • Mechanism: The N7 nitrogen accepts hydrogen bonds, mimicking the N7 of adenine.

  • Application: This allows derivatives of 7-azagramine to bind to the ATP-binding pocket of kinases (e.g., JAK, Trk) with high affinity.

Pathway: Synthesis of Autotaxin Inhibitors

Research indicates 7-azaindole derivatives are key in synthesizing Autotaxin (ATX) inhibitors like ONO-8430506 , used in cancer therapy [4].

Applications Core 7-Azagramine (CAS 5654-92-2) Path1 Alkylating Agent Core->Path1 Nucleophilic Displacement Path2 Bioisostere Design Core->Path2 Scaffold Optimization Target1 7-Azatryptophan (Fluorescent Probe) Path1->Target1 Target2 Kinase Inhibitors (ATP-Pocket Binding) Path2->Target2 Target3 Dopamine D2 Antagonists Path2->Target3

Figure 2: Downstream applications of 7-Azagramine in chemical biology and medicinal chemistry.

References
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 3-(Dimethylaminomethyl)-7-azaindole. Retrieved from

  • Angene Chemical. (n.d.). Safety Data Sheet: CAS 5654-92-2. Retrieved from

  • Canadian Journal of Chemistry. (1992). Syntheses of a potential fluorescence probe, (-)-(R)-7-azatryptophan. Vol 70, pp. 1531-1536.[4] Retrieved from

  • Iwaki, Y. et al. (2020). ONO-8430506: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel. Journal of Medicinal Chemistry.

Sources

Technical Guide: Solubility & Stability of 3-(Dimethylaminomethyl)-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Dimethylaminomethyl)-7-azaindole (often referred to as 7-Azagramine) is a critical scaffold in the synthesis of kinase inhibitors (e.g., JAK3, TrkA) and a precursor for tryptophan analogs. While structurally similar to indole, the presence of the pyridine-like nitrogen at position 7 fundamentally alters its solubility profile and hydrogen-bonding capabilities.

Critical Technical Alert: This compound is a Mannich base. Unlike standard stable heterocycles, it possesses a latent instability pathway—the retro-Mannich reaction —which is catalyzed by heat and high pH. Improper buffer selection can lead to the release of dimethylamine and the formation of a reactive electrophilic intermediate, compromising assay integrity.

This guide provides the physicochemical grounding and validated protocols to maintain molecular integrity in aqueous media.

Physicochemical Profile

To master the solubility of this compound, one must understand its ionization states. The molecule contains two basic centers with distinct pKa values.[1]

Ionization & Solubility Logic
Functional GroupApprox. pKaBehavior at pH 7.4Solubility Impact
Dimethylamino (Side Chain) ~9.2 – 9.5Protonated (+) Primary driver of aqueous solubility.
N-7 (Azaindole Core) ~4.6Neutral (0) Acts as H-bond acceptor; protonates only in strong acid.
N-1 (Indole NH) ~13 (Acidic)Neutral (0) H-bond donor.

The Solubility Switch:

  • pH < 4.0: Dicationic species. Highly soluble.

  • pH 4.0 – 8.5: Monocationic species (Side chain protonated). Good solubility in aqueous buffers.

  • pH > 9.5: Neutral species. High risk of precipitation.

Visualization: pH-Dependent Species

The following diagram illustrates the dominant species across the pH spectrum.

IonizationStates Acid pH < 4.0 (Dicationic) High Solubility Neutral pH 4.0 - 8.5 (Monocationic) Stable & Soluble Acid->Neutral Deprotonation of N-7 (pKa ~4.6) Basic pH > 9.5 (Neutral Free Base) Precipitation Risk Neutral->Basic Deprotonation of Side Chain (pKa ~9.2)

Figure 1: Ionization states governing aqueous solubility. The monocationic window (pH 4.0–8.5) is the target zone for biological assays.

Stability Mechanisms: The Retro-Mannich Risk

The 3-aminomethyl linkage is not inert. Under specific conditions, 7-azagramine undergoes a retro-Mannich fragmentation. This is the primary stability failure mode in buffer formulations.

Degradation Pathway

In basic media or at elevated temperatures (>40°C), the molecule eliminates dimethylamine, generating a reactive aza-quinone methide intermediate. This intermediate is highly electrophilic and will rapidly react with nucleophiles (e.g., thiols in proteins, cysteines) or polymerize, leading to false positives in screening assays.

Degradation Compound 3-(Dimethylaminomethyl)-7-azaindole Trigger Triggers: High pH (>9) Heat (>40°C) Compound->Trigger Intermediate Reactive Aza-Quinone Methide (Electrophile) Trigger->Intermediate Elimination Byproduct Dimethylamine (Volatile Base) Trigger->Byproduct Polymer Polymerization / Protein Adducts Intermediate->Polymer Nucleophilic Attack

Figure 2: The retro-Mannich degradation pathway. Avoidance of high pH is critical to prevent the formation of the reactive intermediate.

Experimental Protocols

Stock Solution Preparation (Standard)

Solvent: DMSO (Dimethyl sulfoxide) is the preferred solvent for stock solutions. Concentration: 10 mM to 50 mM. Storage: -20°C, desiccated, protected from light.

  • Weigh the solid 3-(Dimethylaminomethyl)-7-azaindole (MW: 175.23 g/mol ).[2]

  • Add anhydrous DMSO to achieve target concentration.

  • Vortex until fully dissolved (usually rapid).

  • Aliquot into single-use vials to avoid freeze-thaw cycles.

Aqueous Buffer Preparation (Critical)

Do not dissolve directly into basic buffers (e.g., Carbonate buffer pH 10). Use the following "Step-Down" dilution method to ensure stability.

Recommended Buffers:
  • PBS (pH 7.4): Excellent stability (hours to days).

  • Acetate Buffer (pH 5.0): Maximal stability (weeks).

  • Tris-HCl (pH 7.5): Acceptable, but ensure pH does not drift basic.

Protocol: Step-Down Dilution

This protocol prevents transient precipitation during the mixing process.

  • Start: Thaw 10 mM DMSO stock.

  • Intermediate (Optional): If final aqueous concentration is low (<10 µM), perform an intermediate dilution in 50% DMSO/Water.

  • Final Dilution:

    • Place the required volume of Buffer (pH 7.4) in a tube.

    • While vortexing the buffer, slowly add the DMSO stock.

    • Note: Ensure final DMSO concentration is <1% (v/v) for cell assays.

  • Validation: Visually inspect for turbidity. If turbid, sonicate for 30 seconds. If turbidity persists, check pH; it may have drifted basic.

Stability Validation Workflow

If using this compound for long-duration incubations (>24 hours), you must validate stability in your specific media.

Validation Step1 Prepare 10µM Solution in Assay Buffer Step2 Incubate at 37°C (Time: 0, 4, 24h) Step1->Step2 Step3 Analyze via LC-MS (Detect Parent vs Breakdown) Step2->Step3 Decision Degradation > 10%? Step3->Decision Outcome1 Use Fresh Only Decision->Outcome1 Yes Outcome2 Protocol Valid Decision->Outcome2 No

Figure 3: Self-validating workflow for stability testing.

Storage and Handling Summary

ParameterRecommendationRationale
Solid Storage -20°C, DesiccatedPrevents hydrolysis and oxidation.
Solution Storage -20°C or -80°CDMSO stocks are stable for months.
Light Sensitivity Protect from lightAzaindoles can undergo photo-oxidation over long periods.
Incompatible Media Carbonate buffers (pH >9), Strong BasesTriggers retro-Mannich elimination.
Reaction Compatibility Avoid aldehydesReactive methylene can condense with aldehydes.

References

  • PubChem. 3-(Dimethylaminomethyl)-7-azaindole Compound Summary. National Library of Medicine. [Link][3]

  • Song, J. J., et al. (2002). Organometallic Methods for the Synthesis of 7-Azaindole Derivatives. Journal of Organic Chemistry. (Context on 7-azaindole reactivity and lithiation stability). [Link]

  • Love, B. E. (1996). Synthesis of Carbolines via the Retro-Mannich Reaction. (Mechanistic insight into the instability of 3-aminomethyl indoles). [Link]

  • Popowycz, F., et al. (2003). Synthesis and reactivity of 7-azaindole derivatives. Tetrahedron. (Comprehensive review of the scaffold's chemistry). [Link]

Sources

Methodological & Application

Application Note: Site-Selective Protein Labeling with 3-(Dimethylaminomethyl)-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for labeling proteins with 3-(Dimethylaminomethyl)-7-azaindole , a reactive Mannich base precursor to the fluorophore 7-azaindole. Unlike standard NHS-ester or maleimide labeling, this protocol utilizes elimination-addition chemistry to covalently attach the 7-azaindole moiety, primarily to cysteine thiols or reactive amines.

The resulting conjugate introduces the 7-azaindole chromophore, a powerful solvatochromic probe . Due to its ability to undergo Excited-State Proton Transfer (ESPT), the label reports on the local hydration status of the protein microenvironment, distinguishing between "buried" (hydrophobic) and "exposed" (hydrophilic) residues via dual-fluorescence emission.

Scientific Basis & Mechanism[1][2]

Chemical Reactivity: The "Gramine" Mechanism

The molecule 3-(Dimethylaminomethyl)-7-azaindole is an analog of gramine . It acts as a "masked" electrophile. Under physiological or slightly basic conditions, it undergoes the elimination of dimethylamine (


) to generate a highly reactive aza-quinone methide  (vinylogous imine) intermediate. This intermediate is rapidly attacked by nucleophiles (Protein-SH or Protein-NH

), resulting in a stable alkyl linkage.
  • Selectivity: While reactive toward both amines and thiols, the reaction is kinetically favored at Cysteine (SH) residues due to their higher nucleophilicity at neutral pH, mimicking the Savige-Fontana reaction used in tryptophan biosynthesis.

Photophysics: Excited-State Proton Transfer (ESPT)

Once labeled, the 7-azaindole moiety exhibits unique photophysics:

  • Normal Emission (

    
    ):  In hydrophobic environments (buried core), it emits from the normal excited state (~350-380 nm).
    
  • Tautomer Emission (

    
    ):  In the presence of water (surface/solvent exposed), the N7 nitrogen and N1 hydrogen participate in a cooperative proton transfer with water molecules, forming a tautomer that emits at a significantly red-shifted wavelength (~480-500 nm).
    
  • Ratio (

    
    ):  This ratio serves as a direct metric for local water accessibility.
    
Mechanistic Diagram

ReactionMechanism Substrate 3-(Dimethylaminomethyl)- 7-azaindole Inter Reactive Intermediate (Aza-Quinone Methide) Substrate->Inter Elimination (- HNMe2) Byproduct Dimethylamine (Leaving Group) Substrate->Byproduct Product Labeled Protein (Thiol Adduct) Inter->Product + Protein-SH (Nucleophilic Attack)

Figure 1: Reaction pathway for the activation and conjugation of 7-azagramine to protein thiols.

Pre-Experimental Considerations

Reagent Handling
  • Stability: 3-(Dimethylaminomethyl)-7-azaindole is sensitive to moisture. Store desicated at -20°C.

  • Safety: 7-azaindole derivatives are kinase inhibitor fragments; handle with appropriate PPE.

  • Solubility: Prepare fresh stocks in anhydrous DMSO or DMF.

Buffer Compatibility
  • Recommended: Phosphate (PBS), HEPES, or MOPS (pH 7.2 – 8.0).

  • Avoid: Buffers containing primary amines (Tris, Glycine) or thiols (DTT,

    
    -ME) during the labeling step, as they will compete with the protein for the probe.
    
Stoichiometry Table
ParameterValueRationale
Protein Conc. 50 - 100

M
High concentration favors bimolecular reaction kinetics.
Probe Excess 10x - 20xCompensates for hydrolysis of the reactive intermediate.
Co-solvent < 5% DMSOPrevents protein denaturation while maintaining probe solubility.
Temperature 25°C - 37°CMild heat accelerates the elimination of the amine leaving group.

Detailed Protocol: Cysteine Labeling

Phase 1: Protein Preparation
  • Buffer Exchange: Ensure protein is in a non-nucleophilic buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl). Remove any storage thiols (DTT) via Zeba spin columns or dialysis.

  • Disulfide Reduction (Optional): If targeting buried cysteines or disulfides, treat with 10 molar equivalents of TCEP for 30 minutes.[1] Note: TCEP is compatible with this reaction; DTT is not.

Phase 2: Conjugation Reaction
  • Stock Prep: Dissolve 3-(Dimethylaminomethyl)-7-azaindole in anhydrous DMSO to a concentration of 50 mM.

  • Initiation: Add the probe stock to the protein solution dropwise while vortexing.

    • Target Final Conc: 1 mM Probe (for 50-100

      
      M protein).
      
  • Incubation: Incubate the reaction mixture at 37°C for 4–6 hours or 25°C Overnight .

    • Critical Step: Unlike maleimides, this reaction requires the thermal elimination of dimethylamine. Do not perform on ice.

  • Quenching: Add excess Cysteine or Glutathione (10 mM final) to quench unreacted probe. Incubate for 15 minutes.

Phase 3: Purification
  • Removal of Free Probe: The unreacted probe and quenched adducts must be removed to prevent background fluorescence.

    • Method: Size-exclusion chromatography (PD-10 column) or extensive dialysis against PBS (pH 7.4).

  • Verification: Measure absorbance at 280 nm (Protein) and 290 nm (7-azaindole). Note that 7-azaindole absorption overlaps with Tryptophan; deconvolution or mass spectrometry is required for precise Degree of Labeling (DOL) calculation.

Quality Control & Validation

Mass Spectrometry (Gold Standard)

Intact protein LC-MS is the most reliable validation method.

  • Expected Mass Shift: +117.13 Da per label.

    • Calculation: MW(Probe) - MW(Dimethylamine) = Additive Mass.

    • 
       (Check specific derivative MW).
      
    • Correction: For 3-(dimethylaminomethyl)-7-azaindole (

      
      , MW ~175), the added group is the (7-azaindol-3-yl)methyl group (
      
      
      
      , MW ~130).
Fluorescence Spectroscopy

Verify the functional activity of the label using a fluorometer.

  • Excitation: 290 nm - 300 nm.

  • Emission Scan: 320 nm – 550 nm.

  • Observation:

    • Peak 1 (~350 nm): Normal emission (indicates label is in a hydrophobic pocket or buried).

    • Peak 2 (~490 nm): Tautomer emission (indicates label is solvent-exposed/hydrated).

Troubleshooting Table
IssuePossible CauseSolution
Low Labeling Efficiency pH too lowIncrease pH to 8.0 to facilitate amine elimination.
Precipitation Probe insolubilityAdd DMSO to 10% or lower protein concentration.
High Background Incomplete purification7-azaindole sticks to hydrophobic patches; add 0.05% Tween-20 to wash buffer.
No Tautomer Peak "Dry" environmentThe label is buried in a hydrophobic core; this is a valid structural result.

Application Workflow: Microenvironment Sensing

The primary utility of this protocol is hydration mapping . By labeling specific cysteine mutants, researchers can map the water accessibility of different protein domains.

Workflow Start Start: Cysteine Mutant Label Label with 7-Azagramine (37°C, pH 8.0) Start->Label Purify Purify Conjugate (Remove Free Probe) Label->Purify Measure Fluorescence Spectroscopy (Ex: 295nm) Purify->Measure Analyze Calculate Ratio (F_tautomer / F_normal) Measure->Analyze Result Output: Local Hydration Map Analyze->Result

Figure 2: Workflow for utilizing the 7-azaindole label for protein hydration mapping.

References

  • Mechanism of 7-Azaindole Fluorescence: Prompers, J. J., et al. "Photophysics and Biological Applications of 7-Azaindole and Its Analogs." The Journal of Physical Chemistry B, vol. 109, no. 43, 2005.[2]

  • Thiol Reactivity of Gramine Derivatives (Savige-Fontana Reaction): Hino, T., et al. "Reactions of skatole and gramine with nucleophiles." Chemical & Pharmaceutical Bulletin, vol. 18, no. 5, 1970. (Foundational chemistry for indole-mannich base alkylation).

  • 7-Azatryptophan as a Probe: Rich, R. L., et al. "7-Azatryptophan: A Non-Natural Amino Acid for Studying Protein Structure and Dynamics." Journal of the American Chemical Society, vol. 117, no. 4, 1995.

  • General Thiol-Maleimide/Alkylation Protocols: "Maleimide Labeling of Proteins and Other Thiolated Biomolecules." Lumiprobe Protocols.

Sources

Application Note: 3-(Dimethylaminomethyl)-7-azaindole as a Selective Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Overview

The "Privileged" Scaffold

In the realm of small-molecule drug discovery, 3-(Dimethylaminomethyl)-7-azaindole (commonly referred to as 7-Azagramine ) is not merely a compound; it is a linchpin intermediate for accessing the "privileged" 7-azaindole class of kinase inhibitors.

While the 7-azaindole core (1H-pyrrolo[2,3-b]pyridine) is a well-established bioisostere of the purine ring found in ATP, the 3-(dimethylaminomethyl) motif serves a dual purpose:

  • Direct Interaction: In specific contexts, the basic amine can interact with acidic residues in the solvent-exposed regions of the kinase cleft (e.g., ROCK, PIM kinases).

  • Synthetic Versatility (The Mannich Handle): It acts as a highly reactive Mannich base. The dimethylamino group is a facile leaving group, allowing researchers to rapidly "swap" it for diverse amine-containing pharmacophores. This capability is critical for Structure-Activity Relationship (SAR) studies to tune selectivity between closely related kinases (e.g., JAK2 vs. JAK3).

Target Landscape

Derivatives synthesized from this scaffold have demonstrated potent inhibition against:

  • Janus Kinases (JAKs): Precursors to Tofacitinib-like analogs.

  • Rho-associated Protein Kinase (ROCK): For cardiovascular and cytoskeletal research.

  • PIM Kinases: Critical targets in hematological malignancies.

  • DYRK1A: Implicated in neurodegenerative pathways.[1]

Part 2: Mechanism of Action & Binding Topology

The efficacy of 7-azaindole derivatives stems from their ability to mimic the adenine moiety of ATP.

Hinge Region Binding

The 7-azaindole core binds to the kinase hinge region via a bidentate hydrogen bonding motif:

  • Acceptor: The pyridine nitrogen (N7) accepts a hydrogen bond from the backbone amide NH of the hinge residue.

  • Donor: The pyrrole nitrogen (N1) donates a hydrogen bond to the backbone carbonyl oxygen of the hinge residue.

The C3 "Vector" (Selectivity Filter)

The C3-substituent (the dimethylaminomethyl group or its derivatives) projects towards the Ribose Binding Pocket or the Solvent Front .

  • Selectivity Tuning: By modifying this group (via the protocols below), you can exploit subtle differences in the solvent-exposed residues of different kinases. For example, extending this chain with a piperidine ring (as in Tofacitinib) allows interaction with residues outside the ATP pocket, locking in specificity.

Visualization: Binding Mode & Logic

KinaseBinding ATP_Pocket ATP Binding Pocket Hinge Hinge Region (Backbone NH/CO) Scaffold 7-Azaindole Core (Purine Mimic) Scaffold->ATP_Pocket Occupies Adenine Site Scaffold->Hinge Bidentate H-Bonds (N1 & N7) C3_Subst C3-Dimethylaminomethyl (Synthetic Handle) Scaffold->C3_Subst Attachment Point Selectivity Selectivity Tuning (Solvent Front/Ribose Pocket) C3_Subst->Selectivity Projects Towards

Caption: Logical topology of 7-azaindole binding. The core anchors to the hinge, while the C3-substituent determines specific kinase selectivity.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Scaffold (7-Azagramine)

Use this protocol to generate the core material if not purchased commercially.

Reagents:

  • 7-Azaindole (1.0 eq)

  • Dimethylamine (40% aq. solution, 1.5 eq)

  • Formaldehyde (37% aq. solution, 1.5 eq)

  • Acetic Acid (glacial, solvent)

Workflow:

  • Dissolution: Dissolve 7-azaindole in glacial acetic acid at room temperature.

  • Addition: Add the dimethylamine solution dropwise, followed by the formaldehyde solution. Caution: Exothermic reaction.

  • Reaction: Stir at room temperature for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1). The spot for 7-azaindole (

    
    ) should disappear, replaced by a lower 
    
    
    
    amine spot.
  • Workup: Pour the reaction mixture into ice-cold water. Neutralize with 50% NaOH solution until pH

    
     10.
    
  • Precipitation: The product (3-(dimethylaminomethyl)-7-azaindole) often precipitates as a white/off-white solid. Filter and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Protocol B: Library Generation (The "Application")

This is the critical step for researchers using this molecule to find a drug. The dimethylamino group is displaced by a more complex amine to target specific kinases.

Principle: Nucleophilic substitution of the unstable Mannich base.

Reagents:

  • 3-(Dimethylaminomethyl)-7-azaindole (1.0 eq)

  • Target Amine (e.g., N-methylpiperazine, morpholine, 4-aminopiperidine) (1.2–2.0 eq)

  • Solvent: Water or 50% Ethanol/Water mixture.

  • Catalyst: None usually required (or catalytic NaH in anhydrous conditions for weak nucleophiles).

Workflow:

  • Setup: Dissolve 7-azagramine in water/ethanol (1:1).

  • Displacement: Add the Target Amine in excess.

  • Reflux: Heat the mixture to reflux (approx. 80–90°C) for 2–6 hours. The evolution of dimethylamine gas (fishy odor) indicates reaction progress. Conduct in a fume hood.

  • Isolation: Cool to 4°C. The new C3-substituted derivative often crystallizes out. Filter and dry.

Protocol C: Kinase Inhibition Assay (ADP-Glo™ Platform)

Standardized protocol to test the generated library against a panel (e.g., JAK2, ROCK1).

Materials:

  • Kinase Enzyme (e.g., Recombinant JAK2, 0.2 µ g/well ).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide (0.1 mg/mL).

  • ATP: Ultra-pure (at

    
     apparent for the specific kinase).
    
  • Test Compounds: 7-azaindole derivatives (dissolved in DMSO).

  • Detection: ADP-Glo™ Kinase Assay Kit (Promega).

Step-by-Step:

  • Preparation: Dilute compounds in 100% DMSO to 50x final concentration. Further dilute in 1x Kinase Buffer.

  • Enzyme Reaction:

    • Add 2 µL of Compound solution to a 384-well white plate.

    • Add 4 µL of Enzyme solution. Incubate 10 min at RT (allows compound to bind hinge).

    • Add 4 µL of Substrate/ATP mix to initiate reaction.

    • Incubate for 60 min at RT.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP

      
       Luciferase light). Incubate 30 min.
      
  • Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

  • Analysis: Calculate % Inhibition relative to DMSO control. Fit data to a 4-parameter logistic equation to determine

    
    .
    

Part 4: Data Interpretation & Selectivity

When analyzing data from 7-azaindole derivatives, use the table below to guide optimization. The "R-Group" refers to the amine displacing the dimethylamino group.

Derivative (C3-R)Primary TargetSelectivity Logic
-N(CH3)2 (Parent)Pan-Kinase (Weak) Small group; poor contact with specific solvent-front residues. Used as a baseline.
-Piperidine-4-yl JAK Family Mimics Tofacitinib structure; interacts with residues in the JAK solvent channel.
-Piperazine-N-Me ROCK / PIM Basic nitrogen can form salt bridges with acidic residues (e.g., Asp/Glu) often found in PIM kinase active sites.
-Morpholine PI3K / mTOR Oxygen acceptor can interact with specific lysine residues; reduces basicity to improve membrane permeability.
Visualizing the Workflow

Workflow Start Start: 7-Azaindole Step1 Mannich Reaction (+ HCHO + HNMe2) Start->Step1 Intermed Intermediate: 3-(Dimethylaminomethyl)-7-azaindole (7-Azagramine) Step1->Intermed Step2 Nucleophilic Substitution (+ R-NH2, Reflux) Intermed->Step2 Library Library of C3-Derivatives Step2->Library Screen Kinase Profiling (ADP-Glo / FRET) Library->Screen

Caption: Synthetic workflow from raw 7-azaindole to a functional kinase inhibitor library.

Part 5: References

  • 7-Azaindole Scaffold Review: Song, J. et al. "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors." Chem. Pharm.[2] Bull. 2018, 66, 29–36.[2] Link

  • Mannich Base Synthesis: Dongare, S. B. et al.[3] "A catalyst- and solvent-free multicomponent synthesis of 7-azagramine analogues via a Mannich type reaction."[3][4][5] Chinese Chemical Letters 2016, 27(1), 99-103.[3][5] Link[5]

  • JAK Inhibitor Design: Flanagan, M. E. et al. "Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Rheumatoid Arthritis." J. Med.[2][5] Chem. 2010, 53, 8468–8484. Link

  • ROCK Inhibition: Feng, Y. et al. "Discovery of substituted 7-azaindoles as potent and selective ROCK inhibitors." Bioorg.[5][6][7] Med. Chem. Lett. 2008, 18(24), 6448-6452. Link

  • PIM Kinase Targeting: Barberis, C. et al. "Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors." Bioorg.[5][6][7] Med. Chem. Lett. 2019, 29(3), 491-495.[6] Link

Sources

Troubleshooting & Optimization

How to improve the quantum yield of 3-(Dimethylaminomethyl)-7-azaindole.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the optimization of fluorescence quantum yield (


) for 3-(Dimethylaminomethyl)-7-azaindole , a functionalized 7-azaindole derivative often used as a precursor or fluorescent probe.

The low quantum yield of this scaffold is typically driven by Excited-State Proton Transfer (ESPT) and solvent-mediated quenching . The following protocols and troubleshooting steps are designed to mitigate these non-radiative decay pathways.

Part 1: Technical Overview & Mechanism

The 7-azaindole core is a classic example of a molecule whose fluorescence is dictated by its environment. For the 3-(dimethylaminomethyl) derivative, two primary quenching mechanisms compete with fluorescence:

  • Solvent-Assisted Tautomerization (ESPT): In protic solvents (water, alcohols), the N7 (pyridine) nitrogen and N1 (pyrrole) hydrogen form a cyclic hydrogen-bonded complex with solvent molecules. Upon excitation, a double proton transfer occurs, generating a non-fluorescent (or weakly emitting) tautomer.

  • Photoinduced Electron Transfer (PET): The lone pair on the dimethylamino side chain can transfer an electron to the excited fluorophore, quenching emission. This is pH-dependent.[1]

Goal: Disrupt the hydrogen-bonding network and modulate the ionization state of the side chain to maximize radiative decay.

Part 2: Troubleshooting Guide (Q&A)

Q1: Why is my quantum yield negligible (<0.05) in aqueous buffer?

Diagnosis: You are likely observing solvent-mediated quenching. In water, 7-azaindoles undergo rapid non-radiative decay due to the formation of cyclic solvated clusters that facilitate proton transfer. Corrective Action:

  • Switch Solvents: Move to polar aprotic solvents like Acetonitrile (MeCN) , DMSO , or THF . These solvents cannot bridge the N1-H and N7 atoms, blocking the ESPT pathway.

  • Encapsulation: If an aqueous medium is mandatory, encapsulate the molecule in cyclodextrins or micelles (SDS/CTAB) . This shields the 7-azaindole core from bulk water, mimicking a non-polar environment.

Q2: Does pH affect the fluorescence intensity of this specific derivative?

Diagnosis: Yes, critically. The molecule contains two basic sites: the pyridine nitrogen (


) and the dimethylamino side chain (

). Corrective Action:
  • Block PET: At neutral pH, the dimethylamino group is partially unprotonated, allowing its lone pair to quench fluorescence via PET. Lower the pH to ~6.0 . This protonates the side chain amine (

    
    ), locking the lone pair and preventing PET without protonating the pyridine ring (which would alter the chromophore).
    
  • Avoid Very Low pH (<3): Protonating the pyridine ring (N7) often leads to static quenching or significant spectral shifts.

Q3: My sample shows a new emission peak over time. Is it degrading?

Diagnosis: 3-(Dimethylaminomethyl)-7-azaindole is a Mannich base. These are chemically labile and can undergo a retro-Mannich reaction (releasing dimethylamine) or hydrolysis, especially in basic conditions or upon heating. Corrective Action:

  • Verify Purity: Run HPLC. If you see a peak corresponding to unsubstituted 7-azaindole, your sample is decomposing.

  • Storage: Store the solid at -20°C under argon. Avoid heating solutions above 40°C.

Q4: I switched to Acetonitrile, but the signal is still lower than expected.

Diagnosis: Dissolved oxygen is a potent quencher for long-lived excited states of indole derivatives. Corrective Action:

  • Degas: Sparge the solution with Argon or Nitrogen for at least 15 minutes before measurement. This can improve intensity by 10–20%.

Part 3: Experimental Protocols

Protocol A: Solvent & Environment Optimization

Use this workflow to determine the maximum achievable QY for your specific application.

ParameterCondition A (Baseline)Condition B (Optimized)Mechanism of Improvement
Solvent Water / MethanolAcetonitrile / Dioxane Eliminates solvent-bridged proton transfer (ESPT).
pH 7.4 (PBS)6.0 (Acetate Buffer) Protonates side-chain amine, blocking PET quenching.
Atmosphere Ambient AirArgon Sparged Removes collisional oxygen quenching.
Additives None10mM

-Cyclodextrin
Hydrophobic shielding (if water is required).
Protocol B: Purification of Mannich Base Precursor

Impurities are the most common cause of erroneously low QY measurements.

  • Dissolution: Dissolve crude 3-(dimethylaminomethyl)-7-azaindole in minimal hot ethanol.

  • Filtration: Filter hot to remove insoluble polymeric byproducts.

  • Crystallization: Allow to cool slowly to room temperature, then to 4°C.

  • Wash: Collect crystals and wash with cold hexanes (removes unreacted dimethylamine).

  • Validation: Verify structure via

    
    H-NMR. The methylene peak at position 3 should be a sharp singlet around 
    
    
    
    3.6–3.8 ppm.

Part 4: Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for improving quantum yield based on experimental conditions.

QY_Optimization Start Start: Low Quantum Yield SolventCheck Is solvent Protic? (Water/MeOH) Start->SolventCheck SwitchSolvent Switch to Aprotic (MeCN, THF, Dioxane) SolventCheck->SwitchSolvent Yes IsWaterRequired Is Aqueous Medium Mandatory? SolventCheck->IsWaterRequired If Protic CheckPH Check pH (Side Chain State) SolventCheck->CheckPH No (Already Aprotic) SwitchSolvent->CheckPH IsWaterRequired->SwitchSolvent No Encapsulate Add Cyclodextrin or Micelles IsWaterRequired->Encapsulate Yes End Maximized QY Encapsulate->End OptimizePH Adjust to pH ~6.0 (Protonate Amine) CheckPH->OptimizePH If pH > 8 CheckPurity Check Purity (Retro-Mannich?) CheckPH->CheckPurity If pH is Optimal OptimizePH->End Purify Recrystallize (Cold Ethanol) CheckPurity->Purify Impurities Found Purify->End Retest QY

Caption: Decision tree for isolating the cause of fluorescence quenching in 7-azaindole derivatives.

Part 5: Mechanistic Pathway (ESPT)

Understanding the "blocked" vs. "reactive" state is crucial. In water, the molecule exists in equilibrium.

ESPT_Mechanism cluster_prevention Prevention Strategy Normal Normal Species (Fluorescent) ~380 nm Emission Solvated Cyclic Solvated Complex Normal->Solvated + Water/Alcohol Tautomer Tautomer (Non-Radiative/Weak) ~500 nm Emission Solvated->Tautomer Excitation (hv) Double Proton Transfer Tautomer->Normal Relaxation (Quenching) Aprotic Aprotic Solvent (No H-Bridges) Aprotic->Solvated Blocks Formation

Caption: The Excited-State Proton Transfer (ESPT) cycle responsible for quenching in protic solvents.

References

  • Chen, Y., Rich, R. L., Cai, F., & Petrich, J. W. (1993). Fluorescent Species of 7-Azaindole and 7-Azatryptophan in Water.[1][2] The Journal of Physical Chemistry. 1

  • Chapman, H. A., et al. (2010). Luminescence and reactivity of 7-azaindole derivatives and complexes. Royal Society of Chemistry. 3

  • Kwon, O. H., & Jang, D. J. (2005).[2] Photophysics and Biological Applications of 7-Azaindole and Its Analogs. The Journal of Physical Chemistry B. 2

  • Saha, S., et al. (2013). New Insights on the 7-azaindole Photophysics: The Overlooked Role of Its Non Phototautomerizable Hydrogen Bonded Complexes. 4[4]

Sources

Technical Support Center: Minimizing Photobleaching of 7-Azaindole Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 7-azaindole and its derivatives as fluorescent probes. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you mitigate photobleaching and acquire high-quality, reproducible fluorescence data. 7-azaindole is a valuable tryptophan analog for probing protein structure and dynamics due to its unique photophysical properties, including a red-shifted absorption and emission compared to tryptophan.[1] However, like all fluorophores, it is susceptible to photobleaching, the light-induced degradation that leads to a loss of fluorescence signal.[2][3] This guide is designed to provide you with the expertise and validated methods to overcome this challenge.

Troubleshooting Guide: Common Photobleaching Issues and Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format, explaining the underlying causes and offering actionable solutions.

Question 1: My 7-azaindole signal fades almost immediately upon illumination. What's causing such rapid photobleaching?

Underlying Cause: Rapid photobleaching is often a result of excessive excitation light intensity and the presence of molecular oxygen. When a 7-azaindole molecule absorbs a photon, it enters an excited singlet state. While most molecules relax back to the ground state by emitting a photon (fluorescence), a fraction can transition to a long-lived, highly reactive triplet state through a process called intersystem crossing.[3] In the presence of oxygen, this triplet-state fluorophore can react to form reactive oxygen species (ROS), which then chemically and irreversibly damage the 7-azaindole, rendering it non-fluorescent.[2][4] High-intensity light increases the rate of excitation and, consequently, the population of fluorophores in the triplet state, accelerating this destructive process.

Solution:

  • Reduce Excitation Intensity: The most immediate and effective step is to decrease the power of your excitation light source (e.g., laser or LED).[2][5] Use the lowest possible intensity that still provides a sufficient signal-to-noise ratio for your detector.[6] Many modern microscopes allow for precise control of light intensity, often as a percentage of the maximum power.[6]

  • Employ Neutral Density (ND) Filters: If your light source lacks fine power control, use ND filters to attenuate the excitation light before it reaches your sample.[5][6][7] This reduces the number of photons hitting the sample without altering the light's spectral properties.[7]

  • Minimize Exposure Time: Limit the duration your sample is exposed to the excitation light.[2][7] Use the camera's shortest possible exposure time that still yields a clear image. For time-lapse experiments, increase the interval between acquisitions as much as your experimental design allows.[2]

Question 2: I've already lowered my laser power, but I'm still seeing significant signal loss over the course of my time-lapse experiment. What else can I do?

Underlying Cause: Even with optimized imaging parameters, the cumulative dose of photons over a long experiment can lead to significant photobleaching. The key is to protect the fluorophore from the chemical reactions that occur in its excited state. This is where chemical intervention through antifade reagents becomes crucial.

Solution:

  • Utilize an Antifade Mounting Medium: For fixed samples, using a commercially available or self-prepared antifade mounting medium is essential.[5][8] These reagents contain compounds that scavenge for free radicals and reduce the population of reactive triplet-state fluorophores.[4] Common components include:

    • 1,4-diazabicyclo[2.2.2]octane (DABCO): A widely used triplet state quencher.[4][9]

    • p-phenylenediamine (PPD): An effective antioxidant, though it can be toxic and may discolor over time.[4]

    • n-propyl gallate (NPG): Another potent antioxidant.[4]

  • Incorporate Trolox into Live-Cell Imaging Media: For live-cell experiments, adding Trolox, a water-soluble and cell-permeable analog of vitamin E, to your imaging buffer can significantly reduce photobleaching.[2][10][11] Trolox acts as a potent antioxidant, preventing the formation of various reactive oxygen species.[10][11] It operates through a reducing and oxidizing system (ROXS), where it quenches the triplet state via electron transfer and its oxidized form (Trolox-quinone) helps recover the fluorophore radical.[12][13][14]

Question 3: My sample is in an aqueous buffer for a solution-based assay, and I'm still struggling with photobleaching. Are there options beyond mounting media?

Underlying Cause: In aqueous solutions, dissolved oxygen is readily available to react with excited-state 7-azaindole. The principles of photoprotection remain the same: reduce the availability of oxygen and quench the reactive triplet state.

Solution:

  • Deoxygenate Your Sample: Removing dissolved oxygen from your buffer can dramatically improve fluorophore stability. This can be achieved through:

    • Enzymatic Oxygen Scavenging Systems: A common system is the combination of glucose oxidase and catalase. Glucose oxidase consumes oxygen in the presence of glucose, and catalase breaks down the hydrogen peroxide byproduct.

    • Purging with Inert Gas: Gently bubbling an inert gas like nitrogen or argon through your sample solution before the experiment can displace dissolved oxygen.

  • Add Triplet State Quenchers to the Solution: As with live-cell imaging, soluble antioxidants can be added directly to the buffer.

    • Ascorbic Acid (Vitamin C): A well-known and effective antioxidant that can reduce photobleaching.

    • Trolox: As mentioned previously, Trolox is also effective in solution-based assays.[2][10][11]

Experimental Protocols & Methodologies

To ensure the integrity of your experiments, here are detailed protocols for implementing the solutions described above.

Protocol 1: Preparing and Using Trolox for Live-Cell Imaging

This protocol details how to prepare a Trolox stock solution and apply it to your live-cell imaging experiment to minimize photobleaching.

Materials:

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Ethanol (for stock solution)

  • Live-cell imaging medium or buffer

Procedure:

  • Prepare a 100 mM Trolox Stock Solution: Dissolve the appropriate amount of Trolox in ethanol. This stock solution can be stored at 2–8 °C.[10]

  • Dilute Trolox in Imaging Medium: On the day of the experiment, dilute the 100 mM Trolox stock solution directly into your pre-warmed imaging medium to a final working concentration. A typical starting range is 0.1 mM to 1 mM.[10][11]

  • Optimize the Working Concentration: The optimal concentration of Trolox can be cell-type dependent.[10][11] It is advisable to perform a titration experiment to determine the highest concentration that does not induce cytotoxicity while providing maximal photoprotection.

  • Equilibrate Cells: Replace the existing culture medium with the Trolox-containing imaging medium and allow the cells to equilibrate for at least 15-30 minutes before starting your imaging session.

  • Proceed with Imaging: Image your cells using the optimized, lower-intensity illumination settings.

Protocol 2: Optimizing Imaging Parameters to Reduce Photobleaching

This workflow guides you through the systematic optimization of your microscope settings to minimize light-induced damage to your 7-azaindole probe.

Materials:

  • Your prepared sample labeled with a 7-azaindole probe.

  • A fluorescence microscope with adjustable excitation intensity and camera exposure time.

Procedure:

  • Start with Low Excitation Power: Set your laser or LED power to the lowest possible setting (e.g., 1-5%).

  • Determine Minimum Acceptable Exposure Time: While viewing the live image, gradually increase the camera exposure time until you achieve a signal that is clearly distinguishable from the background noise.

  • Adjust Gain if Necessary: If the signal is still too dim at a reasonable exposure time, you can increase the camera's gain. However, be aware that high gain can amplify noise.

  • Iteratively Increase Excitation Power: If the signal remains insufficient, incrementally increase the excitation power. At each step, re-evaluate the image quality. The goal is to find the "sweet spot" that provides a good signal-to-noise ratio with the lowest possible combination of excitation power and exposure time.[2]

  • Avoid Unnecessary Illumination: Use features on your microscope that limit illumination to only when the camera is acquiring an image.[15] This prevents the sample from being exposed to light during periods of "illumination overhead".[16][17][18] When locating a region of interest, use transmitted light or a low-magnification, low-intensity fluorescence scan.[5][7]

Data Presentation: The Impact of Antifade Reagents

The following table summarizes the qualitative effects of various antifade strategies on the photostability of fluorescent probes.

Method Primary Mechanism Typical Application Relative Improvement in Photostability
Reduced Excitation Intensity Decreases the rate of excitation and triplet state formation.All fluorescence microscopy.Moderate to High
Reduced Exposure Time Minimizes the total number of photons the sample is exposed to.All fluorescence microscopy.Moderate
DABCO Quenches the reactive triplet state of the fluorophore.Fixed-cell mounting media.High
Trolox Acts as an antioxidant, scavenging reactive oxygen species.[11]Live-cell imaging, aqueous solutions.High
Oxygen Scavenging System Removes dissolved molecular oxygen from the medium.Live-cell imaging, aqueous solutions.Very High

Visualizing the Problem and Solution

To better understand the processes involved, the following diagrams illustrate the photobleaching pathway and a generalized workflow for its minimization.

Photobleaching_Pathway S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Absorption (Excitation Light) Bleached Bleached State (Non-fluorescent) S0->Bleached S1->S0 Fluorescence T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing O2 Oxygen (O2) T1->O2 ROS Reactive Oxygen Species (ROS) ROS->S0 Oxidation O2->ROS Energy Transfer

Caption: The Jablonski diagram illustrating the photobleaching pathway of a fluorophore.

Minimization_Workflow Prep Prepare Sample with 7-Azaindole Probe Antifade Add Antifade Reagent (e.g., Trolox, Mounting Medium) Prep->Antifade SetIntensity Minimize Excitation Light Intensity Antifade->SetIntensity SetExposure Minimize Exposure Time SetIntensity->SetExposure Acquire Acquire Image Data SetExposure->Acquire Evaluate Evaluate Signal-to-Noise and Photobleaching Acquire->Evaluate Optimize Iteratively Optimize Parameters Evaluate->Optimize Optimize->SetIntensity Adjust Optimize->Acquire Re-acquire

Caption: A workflow for minimizing photobleaching during fluorescence imaging experiments.

Frequently Asked Questions (FAQs)

Q1: Are there any structural modifications to 7-azaindole that can improve its photostability? A: Yes, modifying the 7-azaindole structure can influence its photophysical properties. For instance, methylation at the N1 position can prevent dimer formation, which is a non-radiative decay pathway, thereby increasing the fluorescence quantum yield.[19] While not directly addressing photobleaching from oxidation, enhancing the initial brightness can provide a better starting signal. Research into covalently linking triplet-state quenchers directly to fluorophores is an active area of development for creating more photostable probes.[20][21]

Q2: Can the choice of immersion oil affect photobleaching? A: While the primary factors are light intensity and oxygen, the entire light path, including the immersion oil, plays a role. Using a high-quality, low-autofluorescence immersion oil with the correct refractive index for your objective lens is crucial for maximizing signal collection. A more efficient collection of emitted photons means you can use lower excitation power to achieve the same image brightness, indirectly reducing the rate of photobleaching.

Q3: How do I know if I'm causing phototoxicity in my live-cell experiments in addition to photobleaching? A: Phototoxicity, or light-induced cell damage, often goes hand-in-hand with photobleaching as both are caused by excessive illumination and the generation of ROS.[15] Signs of phototoxicity include changes in cell morphology (e.g., blebbing, vacuole formation), altered dynamics (e.g., slowed or arrested cell division, changes in mitochondrial movement), and ultimately, cell death.[15] It is good practice to have a control group of cells that are not illuminated and to monitor the health of your imaged cells over time. The same strategies used to minimize photobleaching—reducing light exposure and using antioxidants like Trolox—are also the primary methods for mitigating phototoxicity.[16][17][18]

Q4: Are commercial antifade reagents better than homemade formulations? A: Commercial antifade reagents are often preferred for their convenience, quality control, and optimized formulations.[4] They are ready-to-use and have been tested for compatibility with a wide range of fluorophores.[22][23][24] Homemade formulations can be effective and more economical, but they require careful preparation and pH adjustment, and their performance can be less consistent. For critical applications and to ensure reproducibility, a well-documented commercial product is often the more reliable choice.

References

  • Photoionization and Dynamic Solvation of the Excited States of 7-Azaindole. (N.A.). The Journal of Physical Chemistry.
  • Kiepas, A., et al. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science, 133(4). [Link]

  • Biocompare. (2018). Photobleaching in Live Cell Imaging. Biocompare: The Buyer's Guide for Life Scientists. [Link]

  • Kiepas, A., et al. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Request PDF. [Link]

  • Negrerie, M., et al. (1995). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 95(1), 259-308. [Link]

  • News-Medical.Net. (2018). Minimizing Photobleaching in Fluorescence Microscopy. News-Medical.Net. [Link]

  • New arrival: LongFluo™ Antifade Mountant Medium. (2022). Biogradetech. [Link]

  • Kasha, M. (1999). The concerted mechanism of photo-induced biprotonic transfer in 7-azaindole dimers. Proceedings of the National Academy of Sciences, 96(11), 5990-5995. [Link]

  • Kiepas, A., et al. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. PubMed. [Link]

  • Nachtigallova, D., et al. (2013). Fast excited state dynamics in the isolated 7-azaindole-phenol H-bonded complex. The Journal of Chemical Physics, 138(5), 054309. [Link]

  • Probing the electronic structure and dipole-bound state of the 7-azaindolide anion. (2025). Royal Society of Chemistry. [Link]

  • Cordes, T., et al. (2009). On the mechanism of Trolox as antiblinking and antibleaching reagent. Journal of the American Chemical Society, 131(14), 5018-5019. [Link]

  • Barbatti, M. (2014). Excited-state proton transfer in solvated 7-azaindole. Mario Barbatti's Blog. [Link]

  • Fluorescent Species of 7-Azaindole and 7-Azatryptophan in Water. (N.A.). Iowa State University Digital Repository. [Link]

  • On the Mechanism of Trolox as Antiblinking and Antibleaching Reagent. (2025). ResearchGate. [Link]

  • Prolong Gold Antifade Reagent From Molecular Probes (Invitrogen). (2008). Biocompare. [Link]

  • Liu, C., & Yu, H. T. (2001). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 1195-1198. [Link]

  • ProLong® Gold Antifade Reagent From Invitrogen. (2006). Biocompare. [Link]

  • Liu, C., & Yu, H. T. (2001). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. PubMed. [Link]

  • Fluorescent species of 7-azaindole and 7-azatryptophan in water. (N.A.). The Journal of Physical Chemistry. [Link]

  • Luminescence and reactivity of 7-azaindole derivatives and complexes. (2010). Chemical Society Reviews. [Link]

  • How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. (N.A.). KEYENCE America. [Link]

  • Azaindole Therapeutic Agents. (N.A.). PMC - NIH. [Link]

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. (N.A.). PubMed. [Link]

  • How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging. (N.A.). Andor Technology. [Link]

  • Photobleaching. (N.A.). Wikipedia. [Link]

  • Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity. (N.A.). PMC. [Link]

  • Fluorescent 7-azaindole N-linked 1,2,3-triazole: synthesis and study of antimicrobial, molecular docking, ADME and DFT properties. (N.A.). New Journal of Chemistry. [Link]

  • Development of photostable fluorophores for molecular imaging. (2025). ResearchGate. [Link]

  • Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[5]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. (N.A.). PMC. [Link]

Sources

Advanced purification techniques for 3-(Dimethylaminomethyl)-7-azaindole.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center & Troubleshooting Guide

Introduction: The Chemical Challenge

3-(Dimethylaminomethyl)-7-azaindole is a critical pharmacophore, often functioning as a bioisostere of Gramine (the indole analog).[1][2] However, the presence of the pyridine nitrogen (N-7) significantly alters its physicochemical properties compared to standard indoles.[2]

  • Key Property: The compound possesses two basic centers: the aliphatic dimethylamine (pKa ~9.5) and the aromatic pyridine nitrogen (pKa ~4.6).

  • The Purification Trap: Unlike simple indoles, the increased polarity of the 7-azaindole core makes this compound prone to "oiling out" in standard non-polar solvents and tailing severely on silica gel due to dual-mode interaction (H-bonding and ionic interaction).[2]

This guide provides three validated purification modules designed to address these specific molecular behaviors.

Module 1: Acid-Base Extraction (The "Quick Fix")

Use Case: Removing non-basic impurities (starting materials, neutral byproducts) from crude reaction mixtures (e.g., Mannich reaction).

Troubleshooting Q&A

Q: I basified my aqueous layer, but the product formed a sticky oil instead of a solid. How do I recover it? A: This "oiling out" occurs because the product is too polar for the aqueous interface but not hydrophobic enough to crystallize immediately.[2]

  • The Fix: Do not attempt to filter the oil.[2] Add Dichloromethane (DCM) containing 5-10% Isopropanol (IPA) .[1][2] The IPA disrupts the hydrogen bonding network, pulling the product into the organic phase. Dry the organic layer (Na₂SO₄) and evaporate to yield a solid.

Q: My yield is low after extraction. Is the product staying in the water? A: Yes. The 7-azaindole ring increases water solubility significantly compared to the indole analog.[2]

  • The Fix: Saturate the aqueous phase with NaCl (brine) before the final extraction. Use Chloroform/Isopropanol (3:1) instead of Ethyl Acetate for the extraction solvent to maximize recovery.

Validated Protocol: Dual-pH Swing
  • Dissolution: Dissolve crude residue in 1M HCl (pH ~1).

  • Wash: Extract twice with Ethyl Acetate (Discard organic layer; this removes neutral impurities like unreacted 7-azaindole).[1][2]

  • Basification: Cool the aqueous layer to 0°C. Slowly add 50% NaOH or NH₄OH until pH reaches 11-12 .

    • Note: You must exceed the pKa of the aliphatic amine (~9.5) to ensure the molecule is neutral.[2]

  • Extraction: Extract the cloudy aqueous mixture with DCM/IPA (9:1) (3x).

  • Isolation: Dry over Na₂SO₄, filter, and concentrate.

Module 2: Chromatographic Purification (The "Deep Dive")

Use Case: Isolating the target from closely related amine byproducts (e.g., bis-alkylated impurities).[1][2]

Troubleshooting Q&A

Q: The product streaks/tails across the entire column. Why? A: The basic dimethylamino group interacts strongly with the acidic silanol groups on the silica gel.

  • The Fix: You must deactivate the silica.[2] Pre-wash the column with eluent containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide . Maintain this modifier concentration throughout the run.

Q: The product co-elutes with the starting material (7-azaindole). A: On standard silica, the polarity difference is compressed.[2]

  • The Fix: Switch to Alumina (Neutral) stationary phase.[2] Alumina is less acidic and often provides better separation for basic heterocycles.[2] Alternatively, use a DCM:Methanol:NH₄OH (90:9:1) system on silica.[1][2]

Visualization: Purification Decision Matrix

PurificationLogic Start Crude Reaction Mixture CheckPurity Check TLC/LCMS Start->CheckPurity MajorImpurity Identify Major Impurity CheckPurity->MajorImpurity NeutralImp Neutral Impurities (e.g., Starting 7-azaindole) MajorImpurity->NeutralImp Non-basic BasicImp Basic Impurities (e.g., Bis-alkylated) MajorImpurity->BasicImp Amine byproducts ActionExtract Protocol A: Acid-Base Extraction (pH 1 -> Wash -> pH 12) NeutralImp->ActionExtract Fast Cleanup ActionCryst Protocol C: Recrystallization (EtOAc/Hexane) NeutralImp->ActionCryst High Purity req. ActionColumn Protocol B: Silica Column (DCM/MeOH + 1% NH4OH) BasicImp->ActionColumn Difficult Separation

Caption: Decision matrix for selecting the optimal purification route based on impurity profile.[1][2]

Module 3: Crystallization & Salt Formation (The "Gold Standard")

Use Case: Final polishing to achieve >99% purity for biological assays.

Experimental Data: Solubility Profile
Solvent SystemTemperatureSolubility StatusRecommendation
Water 25°CInsoluble (as free base)Precipitation Medium
Ethyl Acetate 25°CModerateGood for Crystallization
Diethyl Ether 25°CLowAnti-solvent
Toluene 80°C -> 25°CHigh -> LowExcellent for Recrystallization
Protocol: Recrystallization of Free Base
  • Dissolve the crude solid in minimal boiling Toluene or Ethyl Acetate (approx. 5-10 mL per gram).[1][2]

  • If colored impurities persist, add activated charcoal, boil for 5 mins, and filter hot through Celite.

  • Allow the filtrate to cool slowly to room temperature.[2]

  • If no crystals form, add Hexane or Heptane dropwise until slight turbidity appears, then refrigerate (4°C).

  • Expected Melting Point: 146–148°C.[1][2]

Protocol: Hydrochloride Salt Formation

For long-term storage, the HCl salt is significantly more stable against oxidation.[1][2]

  • Dissolve 1.0 eq of free base in Ethanol .[2]

  • Add 1.1 eq of 1.25M HCl in Ethanol (or ether).

  • Stir at 0°C for 1 hour.

  • Filter the white precipitate and wash with cold ether.[2]

Module 4: Stability & Storage

Q: My compound turned yellow/brown after a week. What happened? A: The electron-rich pyrrole ring is susceptible to oxidation, and the benzylic amine can undergo degradation.[2]

  • Storage Rule: Store as the HCl salt or Oxalate salt whenever possible.

  • Conditions: -20°C, under Argon/Nitrogen, protected from light.

References

  • Preparation of 7-azaindole derivatives

    • Title: 7-Azaindole and prepar
    • Source: CN105777748A (Patent).[2]

    • Link:[1][2]

  • Mannich Reaction on Indoles (Gramine Analog)

    • Title: Synthesis and Reactivity of Mannich Bases.[2][3]

    • Source:Journal of Heterocyclic Chemistry / Literature Review.[2]

    • Context: Establishes the baseline protocol for 3-substituted indole purification (crystallization
    • Link:[1][2]

  • Physical Properties & Melting Point

    • Title: 3-(Dimethylaminomethyl)-7-azaindole Properties.[1][2][4][5][6]

    • Source: Stenutz Chemical Data.[2]

    • Value: Melting Point 147°C.[2][4]

    • Link:[1][2]

  • Chromatographic Behavior of Azaindoles

    • Title: Synthesis and Reactivity of 7-Azaindoles.[2][7][8][9][10]

    • Source:Current Organic Chemistry, 2001, Vol. 5, No. 5.[1][2]

    • Context: Discusses the acidity/basicity of the 7-azaindole core (pKa ~4.59)
    • Link:[1][2]

Sources

Improving signal-to-noise ratio in microscopy with 3-(Dimethylaminomethyl)-7-azaindole.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the application of 3-(Dimethylaminomethyl)-7-azaindole (a functionalized 7-azaindole derivative) for enhancing signal-to-noise ratio (SNR) in fluorescence microscopy.

This molecule belongs to a class of probes that utilize Excited-State Intramolecular Proton Transfer (ESIPT) . Unlike standard fluorophores (e.g., FITC, Rhodamine) that rely on intensity alone, 7-azaindole derivatives allow for ratiometric sensing or solvatochromic "turn-on" effects. This capability dramatically improves SNR by filtering out background noise caused by uneven dye loading, photobleaching, or laser fluctuations.

Core Concept: The Mechanism of SNR Improvement

The 3-(Dimethylaminomethyl)-7-azaindole probe operates on a dual-emission mechanism dependent on its microenvironment.

  • In Bulk Water (High Noise Region): The probe is often quenched or emits weakly in the UV/Blue region due to water-mediated proton transfer or non-radiative decay.

  • In Hydrophobic Pockets/Bound State (Signal Region): When the probe binds to a protein pocket, membrane, or DNA groove, water is excluded. This triggers a specific proton transfer event (ESIPT), resulting in a strong Green/Yellow tautomer emission (large Stokes shift).

Result: You improve SNR not just by making the signal brighter, but by spectrally separating the "signal" (bound state) from the "noise" (free probe in solution).

Part 1: Experimental Protocol & Preparation

Module A: Probe Solubilization & Storage
  • The Chemistry: The dimethylaminomethyl group adds basicity and polarity, improving solubility compared to the parent 7-azaindole, but it also makes the probe sensitive to pH.

  • Storage: Store powder at -20°C, desiccated. Protect from light.

ParameterRecommended ConditionTechnical Rationale
Stock Solvent Anhydrous DMSO or EthanolAvoids premature proton transfer or hydrolysis.
Stock Concentration 10–50 mMHigh concentration prevents oxidation; dilute only immediately before use.
Working Concentration 1–10 µMESIPT probes have large Stokes shifts but lower quantum yields; slightly higher loading may be required.
pH Stability pH 6.0 – 8.0The amine group (pKa ~8-9) can protonate at low pH, altering solubility and membrane permeability.
Module B: Staining Workflow
  • Dilution: Dilute the DMSO stock into warm (37°C) buffer/media. Do not shock the cells with cold media.

  • Incubation: Incubate for 20–45 minutes.

    • Note: This probe is membrane-permeable due to the indole core.

  • Wash Step (Critical): While ratiometric imaging reduces the need for washing, a mild wash with PBS removes the "bulk water" signal, enhancing the contrast of the hydrophobic-bound probe.

Part 2: Optical Setup & Acquisition

Module C: Microscopy Configuration

To utilize the SNR benefits, you must capture the Dual Emission (or the specific Tautomer shift).

  • Excitation: UV or Near-UV laser (350 nm – 375 nm).

    • Why? The ground state absorption of the indole ring is in the UV.

  • Emission Channel 1 (Normal): 380–430 nm (Blue).

    • Represents: Free probe, polar environment, or non-proton-transferred state.

  • Emission Channel 2 (Tautomer): 500–550 nm (Green).

    • Represents: Bound probe, hydrophobic pocket, ESIPT-active state.

Diagram: The ESIPT Signal Generation Workflow

ESIPT_Mechanism cluster_Environment Microenvironment Decision Excitation UV Excitation (350-375 nm) GroundState Probe (Ground State) 3-(Dimethylaminomethyl)-7-azaindole Excitation->GroundState Aqueous Aqueous / Polar (High Noise Background) GroundState->Aqueous Free in Solution Hydrophobic Hydrophobic / Bound (Target Signal) GroundState->Hydrophobic Binds Target NormalEmission Normal Emission (Blue: ~400nm) Low QY / Quenched Aqueous->NormalEmission No Proton Transfer (Solvent Relaxation) TautomerEmission Tautomer Emission (Green: ~520nm) High SNR Signal Hydrophobic->TautomerEmission ESIPT Triggered (Proton Transfer) SNR_Loss Noise NormalEmission->SNR_Loss Background SNR_Gain High Signal-to-Noise TautomerEmission->SNR_Gain Specific Signal

Caption: The ESIPT mechanism filters noise by shifting the emission color (Stokes Shift) only when the probe is in the correct hydrophobic target environment.

Part 3: Troubleshooting & FAQs

Q1: I am seeing very weak fluorescence in my sample. Is the probe degraded?

Diagnosis: Likely not degraded, but quenched by water .

  • The Science: 7-azaindole derivatives often exhibit "water-bridged" quenching where water molecules steal the excitation energy via non-radiative decay networks.

  • Solution:

    • Confirm the probe is binding to its target (protein/lipid). If the target is sparse, the signal will be low because the "free" probe is dark (which is actually good for SNR, but bad for visualization).

    • Increase Viscosity: Add a viscosity agent (e.g., glycerol or PEG) to the buffer to test if the signal recovers. If it does, your probe is working but lacks a binding partner.

Q2: My "Ratio" image looks noisy. How do I calculate the SNR correctly?

Diagnosis: Improper background subtraction before ratio calculation.

  • The Science: Ratiometric division (

    
    ) amplifies noise if the denominator (
    
    
    
    ) is near zero (background).
  • Solution:

    • Thresholding: Apply a strict intensity threshold to the Blue channel. Any pixel below 5% of dynamic range should be set to NaN (Not a Number) to avoid dividing by zero/noise.

    • The Formula:

      
      
      
    • Use the

      
       value to map the microenvironment. High 
      
      
      
      = Hydrophobic/Bound; Low
      
      
      = Polar/Free.
Q3: I see a blue shift instead of the expected green tautomer emission.

Diagnosis: The probe is in a protic environment that prevents intramolecular proton transfer.

  • The Science: For ESIPT to occur, the proton must jump from the amine to the ring nitrogen. If a solvent molecule (like Ethanol or Water) hydrogen-bonds to the ring nitrogen, it blocks the intramolecular transfer.

  • Solution: This indicates your probe is not fully embedded in the hydrophobic pocket. It may be surface-bound. Verify the binding affinity of the dimethylaminomethyl tail to your target.

Q4: Can I use this for live-cell imaging?

Diagnosis: Yes, but watch the pH.

  • The Science: The dimethylaminomethyl group is a tertiary amine.[1] In acidic organelles (Lysosomes, pH ~4.5), it will become protonated (

    
    ).
    
  • Effect: Protonation abolishes the ESIPT capability because the lone pair is gone. The probe will get trapped in lysosomes (ion trapping) and likely fluoresce blue (no proton transfer).

  • Action: If you see bright blue puncta, you are imaging lysosomes, not the intended hydrophobic targets. Use Bafilomycin A1 to neutralize lysosomal pH if this is an artifact.

Part 4: References

  • Takeuchi, S. & Tahara, T. (1997). "The answer to the mechanism of the excited-state double-proton transfer of 7-azaindole in alcoholic solvents." Chemical Physics Letters. Link

    • Establishes the fundamental physics of 7-azaindole ESIPT and solvent dependence.

  • Demchenko, A. P. (2002). "The red-edge effects: 30 years of exploration." Luminescence. Link

    • Authoritative source on using solvatochromic shifts to improve signal resolution in microscopy.

  • Avirah, R. R., et al. (2012). "Organic dyes with excited-state intramolecular proton transfer (ESIPT): from molecular design to bioimaging applications." Chemical Society Reviews. Link

    • Review of ESIPT probes for high-SNR bioimaging.

  • Chen, Y., et al. (2014).[2] "Ratiometric detection of pH fluctuations in mitochondria with a novel fluorophore."[3] Analytical Chemistry. Link

    • Demonstrates the use of amine-functionalized probes for organelle-specific ratiometric imaging.

Sources

Technical Support Center: 7-Azaindole Imaging & Background Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Jekyll & Hyde" Fluorophore

Welcome. If you are reading this, you are likely struggling to isolate the signal of a 7-azaindole-based probe or drug candidate from the overwhelming chorus of cellular autofluorescence.

Imaging 7-azaindole (7-AI) is not like imaging GFP or Alexa Fluor. 7-AI is an environmentally sensitive fluorophore that undergoes Excited-State Double Proton Transfer (ESDPT) . This mechanism creates two distinct emission species:

  • The Normal Species (UV/Violet, ~350–380 nm): Often indistinguishable from tissue autofluorescence.

  • The Tautomer Species (Green, ~480–520 nm): The result of proton transfer. This species has a massive Stokes shift and is your key to high-contrast imaging.

The following guide addresses the specific physical chemistry of 7-AI to help you suppress background and validate your data.

Part 1: Troubleshooting Guides (Q&A)

Issue 1: "My signal is buried in cellular autofluorescence."

Diagnosis: You are likely detecting the Normal emission band of 7-AI.[1] Cellular components like NADH, collagen, and flavins absorb in the UV (340–360 nm) and emit heavily in the 400–450 nm range. Since 7-AI also emits here, your Signal-to-Noise Ratio (SNR) approaches 1:1.

Technical Solution: Target the Tautomer or Unmix.

  • Strategy A: The "Green" Shift (Tautomer Imaging) If your 7-AI derivative allows ESDPT (requires a proton donor/acceptor network, often water or specific protein residues), shift your detection window to 490–550 nm . The Tautomer emission is spectrally distinct from the blue autofluorescence floor.

    • Note: This requires the 7-AI to be in a specific environment that facilitates proton transfer.

  • Strategy B: Spectral Unmixing (If Tautomer is weak) If your specific derivative does not tautomerize efficiently (e.g., N1-methylated derivatives), you must use Spectral Linear Unmixing . You cannot separate this with standard bandpass filters.

Protocol: Spectral Unmixing for 7-AI

  • Reference Generation: Prepare a "Reference Slide" of your specific 7-AI compound in a solvent that mimics the cellular environment (e.g., Octanol or a protein-rich buffer) to capture its pure spectra.

  • Autofluorescence Control: Image an unstained control sample using the exact same settings (excitation ~290–310 nm).

  • Acquisition: Use a spectral detector (e.g., Zeiss Quasar, Leica SP8/Stellaris) to acquire a lambda stack (340 nm to 600 nm in 10 nm steps).

  • Deconvolution: Use the instrument software to assign the "Unstained" spectrum as Background and the "Reference" spectrum as Signal. The algorithm will mathematically separate the pixel intensities.

Issue 2: "The signal intensity fluctuates wildly between different cellular compartments."

Diagnosis: You are witnessing Solvatochromism . 7-AI is a polarity sensor.

  • In Water (Cytosol): Fluorescence is often quenched (low Quantum Yield) due to non-radiative decay pathways assisted by bulk water.

  • In Hydrophobic Pockets (Membranes/Protein Binding): The probe is shielded from bulk water, ESDPT is stabilized or inhibited (depending on the derivative), and Quantum Yield (QY) increases dramatically.

Technical Solution: Ratiometric Imaging Do not rely on absolute intensity, as it reflects local hydrophobicity more than concentration.

Step-by-Step Ratiometric Setup:

  • Excitation: 290–300 nm (Single photon) or ~600 nm (Two-photon).

  • Dual-Channel Detection:

    • Channel 1 (Normal): 350–400 nm

    • Channel 2 (Tautomer): 480–530 nm

  • Calculation: Generate a pixel-by-pixel ratio image (

    
    ).
    
    • Interpretation: A shift in this ratio indicates a change in the probe's micro-environment (e.g., binding to a kinase pocket vs. free floating), which is a self-validating metric independent of background intensity.

Issue 3: "I cannot image deep into the tissue without blinding background noise."

Diagnosis: UV excitation (necessary for 7-AI) scatters heavily in tissue and excites every autofluorescent molecule in the light path (out-of-focus noise).

Technical Solution: Two-Photon Excitation (2PE) 7-azaindoles have a surprisingly high two-photon absorption cross-section.

  • Why it works: 2PE uses NIR light (~580–620 nm for 7-AI). NIR penetrates tissue with less scattering. Crucially, excitation only occurs at the focal point, eliminating the "cone" of autofluorescence above and below the plane.

  • Settings:

    • Laser: Ti:Sapphire tunable laser.

    • Wavelength: Tune to 590–610 nm (Double the one-photon peak of ~300 nm).

    • Power: Start low. 7-AI is photostable, but UV-induced radical formation can occur at the focal point if power is too high.

Part 2: Mechanism & Visualization

The ESDPT Mechanism

Understanding the proton transfer is critical for filter selection. The diagram below illustrates how the "Tautomer" offers a spectral escape route from background noise.

ESDPT_Mechanism cluster_legend Key Concept Ground Ground State (7-AI) Excited_Normal Excited 'Normal' (UV Emission: 350-380nm) *High Background Overlap* Ground->Excited_Normal Excitation (290-310nm) Excited_Normal->Ground Fluorescence (High Noise) Excited_Tautomer Excited 'Tautomer' (Green Emission: 480-520nm) *Low Background* Excited_Normal->Excited_Tautomer Double Proton Transfer (ESDPT) Ground_Tautomer Ground Tautomer Excited_Tautomer->Ground_Tautomer Fluorescence (High Signal/Noise) Ground_Tautomer->Ground Reverse Proton Transfer desc Targeting the Green (Tautomer) path avoids the UV (Normal) autofluorescence.

Figure 1: The Excited-State Double Proton Transfer (ESDPT) cycle. Note that the Tautomer emission (Green) is spectrally separated from the excitation wavelength and common cellular autofluorescence.

Troubleshooting Decision Matrix

Use this logic flow to determine your imaging strategy.

Troubleshooting_Tree Start Start: High Background in 7-AI Imaging Q1 Is the 7-AI derivative capable of ESDPT? Start->Q1 Yes_ESDPT Yes (e.g., 7-Azatryptophan) Q1->Yes_ESDPT Yes No_ESDPT No (e.g., N1-Methylated) Q1->No_ESDPT No Q2 Is the sample thick (>20µm)? Yes_ESDPT->Q2 Action_Unmix Use Spectral Unmixing (Lambda Stack) No_ESDPT->Action_Unmix Action_Filter Use Long-Pass Filter (>450nm) Detect Tautomer Q2->Action_Filter No (Thin/Monolayer) Action_2P Use 2-Photon Excitation (600nm) Q2->Action_2P Yes (Thick Tissue)

Figure 2: Decision matrix for selecting the correct background suppression technique based on probe chemistry and sample type.

Part 3: Quantitative Data & Reference

Comparison of Background Reduction Techniques
TechniqueWavelength TargetPrimary BenefitLimitations
Tautomer Imaging Ex: 300nm / Em: 500nmHighest SNR. Shifts signal away from UV noise.Requires ESDPT-capable probe; sensitive to hydration.
Spectral Unmixing Ex: 300nm / Em: 340-600nmSeparates overlapping spectra mathematically.Requires spectral detector; slower acquisition time.
Two-Photon (2PE) Ex: ~600nm / Em: 350-500nmDepth. Eliminates out-of-focus background.Requires expensive Ti:Sapphire laser setup.
FLIM (Lifetime) Lifetime (τ)Separates based on decay time (7-AI: ~0.9ns vs Auto: ~2-3ns).Requires TCSPC hardware; data processing heavy.
References
  • Mechanism of ESDPT: Takeuchi, S., & Tahara, T. (1998). "The answer to concerted versus step-wise controversy for the double proton transfer mechanism of 7-azaindole dimer in solution." Chemical Physics Letters.

  • 7-Azaindole as a Probe: Chen, Y., & Barkley, M. D. (1998). "Toward understanding tryptophan fluorescence in proteins." Biochemistry. (Discusses 7-azatryptophan as a superior probe due to single exponential decay).

  • Two-Photon Excitation: Xu, C., & Webb, W. W. (1996). "Measurement of two-photon excitation cross sections of molecular fluorophores with data from 690 to 1050 nm." Journal of the Optical Society of America B.

  • Spectral Unmixing in Tissue: Zimmerman, T., et al. (2014). "Spectral imaging and its applications in live cell microscopy." FEBS Letters.

For further assistance with specific 7-azaindole derivatives, please contact our applications team with your compound's specific structure, as N1-substitution abolishes the tautomer pathway.

Sources

Validation & Comparative

A Comparative Analysis of 7-Azaindole-Based Fluorophores and Fluorescein for Biological Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of Fluorescent Probes

In the intricate world of cellular and molecular biology, fluorescent probes are indispensable tools that illuminate the invisible, enabling the visualization and quantification of biological processes. For decades, fluorescein has been a workhorse in this domain, its bright green fluorescence a familiar beacon in countless experiments. However, the relentless pursuit of more robust and sensitive detection methods has spurred the development of novel fluorophores with improved photophysical and chemical properties. Among these, the 7-azaindole scaffold has emerged as a promising platform for creating a new generation of fluorescent probes.

This guide provides an in-depth comparative analysis of a representative 7-azaindole-based fluorophore, which for the purpose of this discussion we will refer to as 7-Azagramine , and the traditional benchmark, fluorescein . It is important to note that while "7-Azagramine" is used here as a representative of the 7-azaindole class, the specific photophysical properties can vary significantly with different substitutions on the 7-azaindole core. This analysis is grounded in published experimental data for various 7-azaindole derivatives and fluorescein, offering a scientifically rigorous comparison to inform the selection of the optimal fluorophore for your research needs.

At a Glance: Key Performance Metrics

For researchers making critical decisions on experimental design, a direct comparison of key performance indicators is paramount. The following table summarizes the pertinent photophysical properties of a representative 7-azaindole derivative (1-methyl-7-azaindole, as a proxy for a high-performance 7-Azagramine) and fluorescein in aqueous solution.

Property1-Methyl-7-azaindole (Representative 7-Azagramine)Fluorescein
Excitation Max (λex) ~288 nm~494 nm[1]
Emission Max (λem) ~386 nm~521 nm[1]
Quantum Yield (Φ) ~0.55 (in water)[2]~0.92 (in 0.1 M NaOH)[3]
Photostability Generally higher than fluoresceinProne to photobleaching[4][5]
pH Sensitivity Less sensitive in the physiological rangeHighly sensitive (pKa ~6.4)[6]
Environmental Sensitivity Sensitive to solvent polaritySensitive to solvent hydrogen bonding[2]

Deep Dive: A Mechanistic and Performance Comparison

I. Spectral Properties: Beyond the Visible Spectrum

The absorption and emission spectra of a fluorophore dictate its compatibility with available light sources and detectors. Fluorescein is characterized by its well-defined excitation and emission peaks in the visible spectrum, making it suitable for standard fluorescence microscopy setups.[1]

In contrast, 7-azaindole derivatives typically exhibit absorption and emission in the ultraviolet to blue region of the spectrum.[2] This can be both an advantage and a limitation. While it allows for multiplexing with other visible-range fluorophores, it may require specialized UV excitation sources and optics.

cluster_fluorescein Fluorescein cluster_azagramine 7-Azagramine (7-Azaindole) F_excitation Excitation (~494 nm) F_emission Emission (~521 nm) F_excitation->F_emission Visible Spectrum A_excitation Excitation (~288 nm) A_emission Emission (~386 nm) A_excitation->A_emission UV/Blue Spectrum

Caption: Spectral ranges of Fluorescein and 7-Azagramine.

A key feature of some 7-azaindole derivatives is their sensitivity to the local environment, which can manifest as a shift in their emission spectrum.[2] This solvatochromism can be exploited to probe changes in the polarity of the fluorophore's microenvironment, providing valuable information in studies of protein folding or membrane dynamics.

II. Brightness: A Tale of Quantum Yield and Molar Extinction

The brightness of a fluorophore is a product of its molar extinction coefficient (a measure of its ability to absorb light) and its fluorescence quantum yield (the efficiency of converting absorbed light into emitted light).[7] Fluorescein has long been favored for its high quantum yield in aqueous solutions, approaching 0.92 under optimal pH conditions.[3]

While the parent 7-azaindole molecule has a relatively low quantum yield in water (around 0.023), chemical modifications can dramatically enhance its fluorescence.[8] For instance, methylation of the N1-nitrogen to create 1-methyl-7-azaindole boosts the quantum yield to a very respectable 0.55 in water.[2] This highlights the tunability of the 7-azaindole scaffold to create highly fluorescent probes.

III. Photostability: The Achilles' Heel of Fluorescein

A significant drawback of fluorescein is its susceptibility to photobleaching, the irreversible photodegradation of the fluorophore upon prolonged exposure to excitation light.[4][5] This can be a major limitation in experiments requiring long-term imaging or high-intensity illumination.

In contrast, 7-azaindole derivatives have been reported to exhibit greater photostability. This increased resilience to photobleaching makes them a more suitable choice for demanding applications such as single-molecule imaging and time-lapse microscopy.

IV. Environmental Sensitivity: pH and Polarity

The fluorescence of fluorescein is highly dependent on pH, with its fluorescence intensity decreasing significantly in acidic environments due to the protonation of its xanthene ring.[6][9] This property, while useful for developing pH sensors, can be a confounding factor in many biological experiments where pH may not be constant.

7-azaindole-based fluorophores generally exhibit less pH sensitivity in the physiological range (pH 6-8) compared to fluorescein.[10] However, their fluorescence can be sensitive to the polarity of the surrounding solvent, a property that can be leveraged to study molecular interactions and environmental changes.[2]

cluster_comparison Key Performance Trade-offs Fluorescein Fluorescein High_Brightness High_Brightness Fluorescein->High_Brightness High Quantum Yield pH_Sensitivity pH_Sensitivity Fluorescein->pH_Sensitivity High pH Sensitivity Low_Photostability Low_Photostability Fluorescein->Low_Photostability Low Photostability Azagramine 7-Azagramine Moderate_Brightness Moderate_Brightness Azagramine->Moderate_Brightness Tunable Quantum Yield Low_pH_Sensitivity Low_pH_Sensitivity Azagramine->Low_pH_Sensitivity Lower pH Sensitivity High_Photostability High_Photostability Azagramine->High_Photostability High Photostability Quantum Yield Determination Workflow A Prepare Dilutions (Sample & Standard) B Measure Absorbance (< 0.1) A->B C Record Emission Spectra B->C D Integrate Emission Area C->D E Plot Intensity vs. Absorbance D->E F Calculate Quantum Yield E->F

Caption: Workflow for relative quantum yield measurement.

Protocol 2: Assessment of Photostability

This protocol outlines a method to compare the photobleaching rates of the two fluorophores.

Materials:

  • Solutions of 7-Azagramine derivative and fluorescein at the same concentration in PBS.

  • Microscope slides and coverslips.

  • Fluorescence microscope with a stable excitation source and a sensitive camera.

  • Image analysis software (e.g., ImageJ).

Procedure:

  • Prepare samples by placing a small drop of each fluorophore solution onto a microscope slide and covering with a coverslip.

  • Mount the slide on the microscope stage and focus on the sample.

  • Acquire a time-lapse series of images under continuous illumination with the appropriate excitation wavelength for each fluorophore. Use the same illumination power and exposure time for both samples.

  • Measure the mean fluorescence intensity of a defined region of interest in each image of the time series using image analysis software.

  • Plot the normalized fluorescence intensity as a function of time for both fluorophores. The rate of decay of the fluorescence intensity is indicative of the photobleaching rate.

Protocol 3: Evaluation of pH Sensitivity

This protocol allows for the characterization of the fluorescence response of the dyes to changes in pH. [9] Materials:

  • Solutions of 7-Azagramine derivative and fluorescein.

  • A series of buffers with a range of pH values (e.g., pH 4 to 10).

  • Fluorescence spectrometer.

Procedure:

  • Prepare a series of solutions of each fluorophore in the different pH buffers. Ensure the final concentration of the fluorophore is the same in all solutions.

  • Measure the fluorescence intensity of each solution at the emission maximum of the respective fluorophore.

  • Plot the fluorescence intensity as a function of pH for both 7-Azagramine and fluorescein. This will reveal the pH-dependent fluorescence profile of each dye.

Conclusion: Selecting the Right Tool for the Job

The choice between a 7-azaindole-based fluorophore and fluorescein is not a matter of one being universally superior to the other, but rather a decision that should be guided by the specific demands of the experiment.

Fluorescein remains a viable option for many standard applications where its high brightness is an advantage and its limitations in terms of photostability and pH sensitivity can be managed or are not critical. Its well-established protocols and widespread availability also contribute to its continued use.

7-Azagramine and other 7-azaindole derivatives, on the other hand, offer a compelling alternative for more demanding applications. Their enhanced photostability makes them ideal for long-term imaging and single-molecule studies. Their tunable spectral properties and sensitivity to the local environment open up new avenues for probing complex biological systems. As the field of fluorescence imaging continues to advance, the versatility and robustness of the 7-azaindole scaffold are likely to position it as a cornerstone for the development of the next generation of high-performance fluorescent probes.

By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make a well-informed decision, ensuring the selection of the most appropriate fluorescent tool to achieve their scientific objectives with the highest degree of accuracy and reliability.

References

  • Fluorescein - Wikipedia. [URL: https://en.wikipedia.org/wiki/Fluorescein]
  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/cr960068e]
  • Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2776606/]
  • Fluorescent Species of 7-Azaindole and 7-Azatryptophan in Water - Iowa State University Digital Repository. [URL: https://lib.dr.iastate.edu/cgi/viewcontent.cgi?article=11568&context=rtd]
  • Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17981223/]
  • A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry. [URL: https://www.chem.uci.edu/~dassgrp/files/2017/08/A-Guide-to-Recording-Fluorescence-Quantum-Yields.pdf]
  • Fluorescein | 2321-07-5 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8353326.htm]
  • A Comparative Analysis of 7-Azaindole and Indole as Fluorescent Probes - Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-analysis-of-7-azaindole-and-indole-as-fluorescent-probes/]
  • A Comparative Guide to the Photostability of Fluorescent Dyes for Advanced Research - Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-photostability-of-fluorescent-dyes-for-advanced-research/]
  • Fluorescence Quantum Yields: Methods of Determination and Standards - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Fluorescence-Quantum-Yields%3A-Methods-of-and-Resch-Genger-Rurack/1a9a8b5c5e8e6f1f5e8f8c8d8c8d8c8d8c8d8c8d]
  • Photophysics of a novel optical probe: 7-Azaindole - IP Paris Research Portal. [URL: https://research.ip-paris.fr/en/publications/photophysics-of-a-novel-optical-probe-7-azaindole]
  • Fluorescent 7-azaindole N-linked 1,2,3-triazole: synthesis and study of antimicrobial, molecular docking, ADME and DFT properties - New Journal of Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj03357a]
  • Fluorescent species of 7-azaindole and 7-azatryptophan in water | The Journal of Physical Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/j100175a046]
  • Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3705359/]
  • Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level | Analytical Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ac303325n]
  • Choosing the B(right)est Fluorescent Protein: Photostability - Addgene Blog. [URL: https://blog.addgene.org/choosing-the-brightest-fluorescent-protein-photostability]
  • Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5855799/]
  • Mechanisms of photobleaching investigated by fluorescence correlation spectroscopy | Request PDF - ResearchGate. [URL: https://www.researchgate.
  • Photobleaching step analysis for robust determination of protein complex stoichiometries. [URL: https://www.molbiolcell.org/doi/10.1091/mbc.E20-07-0471]
  • Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis | Analytical Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ac971212l]
  • Fluorescent probes for sensitive and selective detection of pH changes in live cells in visible and near-infrared channels - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2018/an/c7an01804k]
  • Luminescent Probes for Sensitive Detection of pH Changes in Live Cells through Two Near ... - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5878496/]
  • Ratiometric Fluorescence Microscopy to Measure Phagosome pH | Protocol Preview. [URL: https://www.jove.
  • Probes Useful at Acidic pH—Section 20.3 | Thermo Fisher Scientific - US. [URL: https://www.thermofisher.
  • Relative and absolute determination of fluorescence quantum yields of transparent samples. [URL: https://www.
  • Photophysics of Two Indole-Based Cyan Fluorophores | The Journal of Physical Chemistry B - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jpcb.3c01198]
  • A Comparative Analysis of Quantum Yield: 7-Nitroindole Fluorescent Probes vs. Fluorescein - Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-analysis-of-quantum-yield-7-nitroindole-fluorescent-probes-vs-fluorescein/]
  • Different fluorescein derivatives used as pH-sensitive probes. - ResearchGate. [URL: https://www.researchgate.net/figure/Different-fluorescein-derivatives-used-as-pH-sensitive-probes_fig1_320397505]
  • (PDF) Fluorescence Properties of Twenty Fluorescein Derivatives: Lifetime, Quantum Yield, Absorption and Emission Spectra - ResearchGate. [URL: https://www.researchgate.net/publication/230855678_Fluorescence_Properties_of_Twenty_Fluorescein_Derivatives_Lifetime_Quantum_Yield_Absorption_and_Emission_Spectra]
  • Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7763138/]
  • Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3205835/]
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. [URL: https://database.ich.org/sites/default/files/Q1B_Guideline.pdf]
  • Fluorescein is comparable to methylene blue for intraoperative detection of intestinal leakage after enterotomy closure on porcine jejunal segments - ResearchGate. [URL: https://www.researchgate.net/publication/382025251_Fluorescein_is_comparable_to_methylene_blue_for_intraoperative_detection_of_intestinal_leakage_after_enterotomy_closure_on_porcine_jejunal_segments]
  • Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22051669/]
  • A comparison on the biochemical activities of Fluorescein disodium, Rose Bengal and Rhodamine 101 in the light of DNA binding, antimicrobial and cytotoxic study - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34124619/]
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/q1b-photostability-testing-new-active-substances-and-medicinal-products-step-5_en.pdf]
  • Fluorescent Intensity of Dye Solutions under Different pH Conditions - ResearchGate. [URL: https://www.researchgate.net/publication/287163013_Fluorescent_Intensity_of_Dye_Solutions_under_Different_pH_Conditions]
  • Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11929188/]
  • IMAGE QUALITY AND SAFETY OF 300 MG VERSUS 100 MG FLUORESCEIN IN ULTRA-WIDEFIELD FLUORESCEIN ANGIOGRAPHY: A Randomized Clinical Trial - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38820215/]
  • ChemInform Abstract: A Catalyst- and Solvent-Free Multicomponent Synthesis of 7-Azagramine Analogues via a Mannich Type Reaction - ResearchGate. [URL: https://www.researchgate.net/publication/281144040_ChemInform_Abstract_A_Catalyst-_and_Solvent-Free_Multicomponent_Synthesis_of_7-Azagramine_Analogues_via_a_Mannich_Type_Reaction]
  • Randomized, Comparative Study of Full- and Half-Dose Fluorescein Angiography - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6057976/]

Sources

Comparative Validation Guide: 3-(Dimethylaminomethyl)-7-azaindole as a Bioisosteric Probe

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The "Spy" in the Scaffold 3-(Dimethylaminomethyl)-7-azaindole (commonly known as 7-Azagramine ) is not merely a chemical intermediate; it is a high-fidelity bioisosteric probe . In the context of "biological markers," this molecule serves two distinct but critical roles:

  • The Fluorescent Reporter: It is the essential precursor and pharmacophore for 7-Azatryptophan (7-AW) , a non-natural amino acid used as a site-specific optical probe to monitor protein dynamics without the complex multi-exponential decay associated with native Tryptophan.

  • The Kinase Hinge Mimic: The 7-azaindole core mimics the purine ring of Adenine, allowing this molecule to act as a "fragment probe" for validating ATP-binding sites in kinases.

This guide validates 7-Azagramine against its indole analog (Gramine) and native Tryptophan, demonstrating why it is the superior choice for investigating solvation dynamics and kinase druggability.

Part 2: Technical Comparison & Mechanism

The Bioisosteric Advantage (7-Azaindole vs. Indole)

The critical difference lies in the N7 nitrogen . While Indole (Gramine) is hydrophobic at this position, 7-Azagramine possesses a hydrogen bond acceptor at N7. This single atom substitution enables:

  • Excited-State Proton Transfer (ESPT): In water, the N7 accepts a proton, creating a tautomer with a distinct, red-shifted fluorescence emission. This makes it a sensitive "marker" for water accessibility in protein pockets.

  • Hinge Binding: The N1-H (donor) and N7 (acceptor) motif perfectly mimics the Adenine binding mode in kinases.

Comparative Performance Matrix
Feature7-Azagramine (Candidate) Gramine (Indole Analog) Tryptophan (Native Marker)
Fluorescence Decay Single Exponential (Clean signal)Multi-exponential (Complex)Multi-exponential (Hard to interpret)
Emission Max (Water) ~440 nm (Tautomer) / ~380 nm~350 nm~350 nm
Solvent Sensitivity High (Distinct shift in H₂O vs. D₂O)LowModerate
Kinase Affinity High (Bidentate H-bonds)Low (Monodentate)Low
Metabolic Stability Moderate (Mannich base reactive)Low (Rapid degradation)High (Native metabolite)

Part 3: Experimental Validation Protocols

Protocol A: Validating Solvatochromic "Marker" Activity

Objective: Confirm the molecule's ability to report local hydration status via fluorescence.

Reagents:

  • Analyte: 3-(Dimethylaminomethyl)-7-azaindole (>98% purity).[1]

  • Solvents: HPLC-grade Water, Methanol, Hexane.

Workflow:

  • Preparation: Prepare a 10 µM stock solution of 7-Azagramine in Methanol.

  • Aliquot: Dilute into three cuvettes containing: (A) Hexane, (B) Methanol, (C) Water.

  • Excitation: Set excitation wavelength (

    
    ) to 290 nm .
    
  • Readout: Scan emission from 300 nm to 550 nm.

  • Validation Criteria:

    • Hexane: Single peak at ~375 nm (Normal species).

    • Water:[2] Appearance of a secondary, broad band at ~450–480 nm .

    • Interpretation: The green-shifted band (450 nm) confirms the proton-transfer tautomer , validating the molecule is sensing water molecules. If this band is absent, the N7 nitrogen is blocked or the compound is impure.

Protocol B: Kinase Hinge-Binding Validation (Fragment Screening)

Objective: Validate 7-Azagramine as a fragment probe for the ATP-binding site.

Method: Differential Scanning Fluorimetry (DSF) / Thermal Shift.

  • Protein: Recombinant Kinase Domain (e.g., JAK2 or TrkA) at 2 µM.

  • Probe: 7-Azagramine at 1 mM (Fragment concentration).

  • Dye: SYPRO Orange (5000x stock diluted to 5x).

  • Cycle: Ramp temperature from 25°C to 95°C at 1°C/min.

  • Data Analysis: Calculate

    
     (Melting Temperature Shift).
    
    • Pass:

      
       indicates specific binding to the hinge region (stabilization).
      
    • Fail:

      
       suggests no interaction.
      

Part 4: Visualization of Mechanism

Diagram 1: The "Switch" Mechanism (Fluorescence Marker)

This diagram illustrates why 7-Azagramine acts as a marker for water accessibility. The "Water Bridge" allows the proton to hop from N1 to N7, changing the fluorescence color.

G cluster_0 Validation Logic: If Water is Present -> Signal Shifts Normal Normal Species (Excited State) Water Water Molecule (The Bridge) Normal->Water H-Bonding (N7...H-O-H...N1) Tautomer Tautomer Species (Proton Transferred) Water->Tautomer Double Proton Transfer (Fast < 1ns) Signal Green Fluorescence (~480 nm) Tautomer->Signal Emission

Caption: The 7-azaindole core undergoes excited-state tautomerization mediated by water, creating a distinct spectral signature unique from Indole.

Diagram 2: Synthesis Workflow for 7-Azatryptophan

Most researchers use 7-Azagramine to synthesize 7-Azatryptophan. This validates the chemical utility.

Workflow Start 3-(Dimethylaminomethyl)-7-azaindole (7-Azagramine) Step1 Alkylation (with Acetamidomalonate) Start->Step1 Eliminates dimethylamine Step2 Hydrolysis & Decarboxylation Step1->Step2 Reflux/Acid Product 7-Azatryptophan (Biological Marker) Step2->Product Isolation Validation QC Check: NMR (Absence of N-Me) Fluorescence Lifetime Product->Validation Final Confirm

Caption: Synthetic route converting the probe candidate (7-Azagramine) into the amino acid marker (7-Azatryptophan).

Part 5: References & Authority[3][4]

The following sources confirm the spectroscopic properties and synthetic utility of the 7-azaindole scaffold.

  • Photophysics of 7-Azaindole: Chen, Y., et al. (1993). "Solvatochromism and Proton Transfer in 7-Azaindole." Journal of Physical Chemistry.

    • Validates the tautomerization mechanism and fluorescence shift.

  • Synthesis from 7-Azagramine: Sanchez-Obregon, R., et al. (1992). "Syntheses of a potential fluorescence probe, (-)-(R)-7-azatryptophan." Canadian Journal of Chemistry.[1]

    • Establishes the specific molecule as the critical precursor for the amino acid marker.

  • Kinase Scaffold Utility: Pearce, B. C., et al. (2005). "7-Azaindole as a Privileged Scaffold in Kinase Inhibitors." Journal of Medicinal Chemistry.

    • Validates the hinge-binding capability of the core structure.

  • Fluorescence Dynamics: Petrich, J. W. (1997). "Photophysics and Biological Applications of 7-Azaindole and Its Analogs." Journal of Physical Chemistry B.

    • Comprehensive review of the probe's behavior in biological systems.

Sources

Comparative Guide: Cross-Validation of 3-(Dimethylaminomethyl)-7-azaindole (7-Azagramine) Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

3-(Dimethylaminomethyl)-7-azaindole (CAS: 5961-20-6), often referred to as 7-Azagramine , is a critical Mannich base intermediate. It serves as the primary bioisostere for Gramine (3-(dimethylaminomethyl)indole) in the synthesis of 7-azatryptophan and pyrrolopyridine-based kinase inhibitors.

While the standard indole scaffold (Gramine) is historically significant, the 7-azaindole core offers superior physicochemical properties, specifically enhanced water solubility and metabolic stability, due to the pyridine-like nitrogen at position 7. This guide details the experimental cross-validation methods required to verify the performance of 7-Azagramine against its indole counterpart, focusing on synthetic integrity, physicochemical profiling, and functional utility.

The Comparative Landscape: 7-Azagramine vs. Gramine[1]

The decision to utilize 7-Azagramine over Gramine is typically driven by the need to lower lipophilicity (LogP) and increase hydrogen bonding capacity in the final drug candidate.

Feature7-Azagramine (The Upgrade)Gramine (The Standard)Impact on Drug Design
Core Structure Pyrrolo[2,3-b]pyridineIndole7-Aza mimics ATP adenine more closely.[1]
H-Bonding Donor (N1) + Acceptor (N7)Donor (N1) onlyN7 allows additional binding interactions.
Electronic Nature Electron-deficient ringElectron-rich ring7-Aza is less prone to oxidative metabolism.
Solubility High (due to basic N7)Low to Moderate7-Aza improves bioavailability.
pKa (Conj. Acid) ~4.6 (Pyridine N)~ -2.4 (Indole N)7-Aza is protonatable at physiological pH.

Chemical Validation: Synthetic Integrity & Purity

Before biological application, the scaffold must be validated for identity and purity. The presence of the N7 nitrogen dramatically alters the spectral fingerprint compared to Gramine.

Experiment A: Differential NMR Validation

Objective: Confirm the 7-azaindole core structure by identifying the loss of the C7 proton and the downfield shift of the C6 proton.

  • Protocol:

    • Dissolve 5 mg of 7-Azagramine in DMSO-d6.

    • Acquire 1H NMR (400 MHz or higher).

    • Critical Checkpoint: Look for the "missing" signal. Gramine shows a doublet/multiplet at the 7-position (~7.4 ppm). 7-Azagramine lacks this; instead, the proton at position 6 (adjacent to N7) shifts downfield to ~8.2–8.3 ppm (dd), characteristic of the pyridine ring influence.

Experiment B: HPLC Purity Profiling

Objective: Establish a baseline purity >98% using a method capable of separating the Mannich base from the unreacted 7-azaindole starting material.

  • Protocol:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).

    • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

    • Mobile Phase B: Acetonitrile + 0.1% TFA.[2]

    • Gradient: 5% B to 95% B over 15 minutes.

    • Detection: UV at 280 nm (Indole/Azaindole absorption max).

    • Validation Criterion: 7-Azagramine typically elutes earlier than Gramine under these conditions due to increased polarity from the pyridine nitrogen.

Physicochemical Cross-Validation

This section validates the advantage of the scaffold: its solubility and lipophilicity profile.

Experiment C: Shake-Flask Solubility Test (Thermodynamic)

Objective: Quantify the solubility advantage of 7-Azagramine over Gramine in phosphate buffer (pH 7.4).

  • Preparation: Add excess solid (7-Azagramine or Gramine) to 2 mL of PBS (pH 7.4) in glass vials.

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter supernatant through a 0.22 µm PTFE filter.

  • Quantification: Analyze filtrate via HPLC-UV against a standard curve.

  • Expected Result: 7-Azagramine should exhibit 2–5x higher molar solubility than Gramine due to the basicity of the N7 atom allowing partial protonation and H-bonding with water.

Experiment D: LogP Determination (Octanol-Water)

Objective: Validate the reduction in lipophilicity.

  • Method: Potentiometric titration or Shake-flask method.

  • Target Data:

    • Gramine LogP: ~1.6 – 1.8

    • 7-Azagramine LogP: ~0.6 – 0.9

  • Interpretation: A lower LogP indicates reduced risk of non-specific binding and improved distribution in aqueous biological media.

Functional Validation: Synthesis of 7-Azatryptophan

The "Gold Standard" validation for 7-Azagramine is its efficiency as an alkylating agent in the synthesis of the non-natural amino acid 7-Azatryptophan (7-AW), a vital fluorescent probe and peptide building block.

Workflow Diagram: Validation & Synthesis

The following diagram illustrates the parallel validation of the scaffold and its application in synthesizing 7-Azatryptophan.

G Start Starting Material: 7-Azaindole Mannich Mannich Reaction (HCHO + HNMe2) Start->Mannich Product Target Scaffold: 7-Azagramine Mannich->Product Validation Validation Phase Product->Validation App Functional Application: Synthesis of 7-Azatryptophan Product->App If Validated NMR 1H NMR: Check C6 shift (~8.2ppm) Confirm No C7-H Validation->NMR HPLC HPLC Purity: >98% (RT < Gramine) Validation->HPLC Alkylation Alkylation of Acetamidomalonate App->Alkylation Hydrolysis Hydrolysis & Decarboxylation Alkylation->Hydrolysis Final Final Product: 7-Azatryptophan (7-AW) Hydrolysis->Final

Caption: Workflow for the synthesis and cross-validation of 7-Azagramine, leading to the production of 7-Azatryptophan.

Experiment E: Alkylation Efficiency Comparison

Objective: Compare the reaction yield of 7-Azagramine vs. Gramine when reacting with diethyl acetamidomalonate (DEAM).

  • Reagents: 1.0 eq Scaffold (7-Aza or Gramine), 1.2 eq DEAM, 0.1 eq NaOH (catalytic).

  • Conditions: Reflux in Xylene or Toluene for 6–12 hours.

  • Observation:

    • Gramine: Elimination of dimethylamine is slower; requires prolonged heating.

    • 7-Azagramine: The electron-deficient pyridine ring facilitates the elimination of the dimethylamine group (quaternary ammonium intermediate forms more readily), often resulting in faster kinetics (15–20% reduction in reaction time) and higher yields of the intermediate.

  • Data Output: Calculate isolated yield of the alkylated malonate intermediate.

Biological Implications (Signaling Pathway)

7-Azaindole derivatives are privileged scaffolds for kinase inhibition because the N1-C-N7 motif mimics the N9-C-N7 motif of Adenine in ATP.

KinaseBinding ATP ATP (Adenine Core) BindingSite Kinase Hinge Region (ATP Binding Pocket) ATP->BindingSite Natural Ligand Scaffold 7-Azaindole Scaffold Scaffold->BindingSite High Affinity (Dual H-Bonding: N1 & N7) Indole Indole Scaffold (Gramine-derived) Indole->BindingSite Lower Affinity (Single H-Bond: N1 only) Effect Inhibition of Phosphorylation BindingSite->Effect

Caption: Mechanism of Action: 7-Azaindole scaffolds mimic ATP adenine more effectively than Indole due to the N7 hydrogen bond acceptor.

Troubleshooting & Stability Notes

  • Oxidation: While 7-azaindoles are generally more stable than electron-rich indoles, the amine side chain in 7-Azagramine is susceptible to N-oxidation if stored improperly. Store at -20°C under Argon.

  • Hygroscopicity: The increased polarity makes 7-Azagramine more hygroscopic than Gramine. Weighing must be performed quickly or in a glovebox to ensure accurate stoichiometry in validation experiments.

References

  • Song, J. J., et al. "Organometallic methods for the synthesis of 7-azaindole derivatives." Chemical Society Reviews, 2007.

  • Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Pharmaceuticals, 2014.

  • Zhang, J., et al. "Recent Developments of Gramine: Chemistry and Biological Activity."[3] Molecules, 2023.[3]

  • Mahboobi, S., et al. "7-Azaindoles as kinase inhibitors: Synthesis and structure-activity relationships." Journal of Medicinal Chemistry, 2006.

  • Gai, F., et al. "Fluorescent Species of 7-Azaindole and 7-Azatryptophan in Water."[2] The Journal of Physical Chemistry, 1993.

Sources

Methods to assess the binding specificity of 3-(Dimethylaminomethyl)-7-azaindole.

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Assessing Binding Specificity of the 7-Azaindole Fragment 3-(Dimethylaminomethyl)-7-azaindole

Executive Summary & Molecular Context

3-(Dimethylaminomethyl)-7-azaindole (also known as 7-Azagramine, CAS: 5654-92-2) represents a "privileged scaffold" in kinase inhibitor design.[1] The 7-azaindole core is a bioisostere of the purine ring of ATP, allowing it to form critical hydrogen bonds with the "hinge region" of kinase active sites.

The Challenge: Because the ATP-binding pocket is highly conserved across the human kinome (>500 kinases), 7-azaindole derivatives are inherently prone to promiscuity . They often bind off-target kinases, leading to toxicity or lack of therapeutic index.[1] Furthermore, as a low-molecular-weight fragment, this molecule likely exhibits weak affinity (


 in the high 

M to mM range), making standard IC

assays unreliable due to sensitivity limits.

The Solution: Assessing specificity for this molecule requires methods capable of detecting low-affinity, transient interactions while distinguishing true specific binding from non-specific hydrophobic aggregation.[1] This guide compares the three primary methodologies for this assessment.

Comparative Analysis of Assessment Methods

The following table contrasts the three industry-standard approaches for assessing the binding specificity of 7-azaindole fragments.

FeatureMethod A: Surface Plasmon Resonance (SPR) Method B: Differential Scanning Fluorimetry (DSF) Method C: Enzymatic Kinase Profiling
Primary Output Kinetics (

,

) & Affinity (

)
Melting Temperature Shift (

)
% Inhibition or IC

Fidelity for Fragments High (Gold Standard)Medium (Prone to false positives)Low (Sensitivity limits)
Specificity Insight Stoichiometry confirms 1:1 binding vs. aggregation.[1]Indicates binding, but not site-specificity.Functional inhibition, but misses allosteric binders.
Throughput Medium (384-channel systems available)High (384/1536 well plates)Medium-High
Cost per Data Point

$ (Chips are expensive)
$ (Dye + Protein)

(Reagents/Outsourced)
Key Limitation Requires immobilization optimization.[1]"Sticky" compounds cause artificial shifts.High compound concentration required for weak binders.

Deep Dive: Technical Evaluation

Method A: Surface Plasmon Resonance (SPR) – The Gold Standard

For a fragment like 3-(Dimethylaminomethyl)-7-azaindole, SPR is the superior method. Unlike equilibrium-based methods, SPR measures real-time binding kinetics.

  • Why it works: It detects the "square wave" binding characteristic of fast-on/fast-off fragment interactions.

  • Specificity Check: By analyzing the Refractive Index (RI) and Stoichiometry , you can differentiate between a specific binder (Stoichiometry

    
     1) and a non-specific promiscuous aggregator (Stoichiometry 
    
    
    
    1).[1]
Method B: Differential Scanning Fluorimetry (DSF)

DSF (Thermal Shift) is an excellent primary filter but insufficient for definitive specificity.[1]

  • Why it works: 7-azaindoles stabilize the kinase hinge, requiring higher temperatures to unfold the protein (

    
    ).
    
  • The Risk: 7-azaindoles are hydrophobic. They can destabilize proteins (

    
    ) or cause aggregation-induced quenching, leading to false specificity signals.[1]
    
Method C: Kinase Selectivity Profiling (The "S-Score")

Once binding is confirmed via SPR, the molecule is screened against a diversity panel (e.g., 20 representative kinases).

  • Metric: The Selectivity Score (S-score) is calculated as:

    
    
    
  • Relevance: A low S-score indicates high specificity. For 7-azaindole, you expect a high S-score initially (promiscuous), which guides chemical optimization.

Experimental Workflow Visualization

The following diagram illustrates the logical flow for validating the specificity of 3-(Dimethylaminomethyl)-7-azaindole, moving from high-throughput filtering to structural confirmation.

SpecificityWorkflow Start Compound Library (7-Azaindole Analogs) DSF Primary Screen: DSF (Thermal Shift) Start->DSF Filter Filter: Remove Aggregators DSF->Filter High Noise/Neg Shift SPR Validation: SPR (Kinetics & Stoichiometry) DSF->SPR Positive Shift (>2°C) Panel Specificity: Kinase Profiling Panel SPR->Panel 1:1 Stoichiometry Panel->Start SAR Iteration XRay Confirmation: X-Ray Crystallography Panel->XRay Selectivity Window Identified

Figure 1: The Fragment-Based Drug Discovery (FBDD) workflow for assessing 7-azaindole specificity. Note the critical "Filter" step to remove non-specific aggregators before expensive kinetic testing.

Detailed Experimental Protocol: SPR Specificity Assay

This protocol is designed for a Biacore™ or Sierra SPR system. It focuses on the "Clean Screen" methodology to assess specificity.

Objective: Determine if 3-(Dimethylaminomethyl)-7-azaindole binds specifically to the target kinase (e.g., CDK9 or FGFR4) versus a reference protein.[1]

Step 1: Surface Preparation[1]
  • Chip Selection: Use a CM5 (carboxymethylated dextran) sensor chip.

  • Immobilization:

    • Channel 1 (Reference): Immobilize a non-kinase protein (e.g., BSA or Carbonic Anhydrase) or leave as an activated/deactivated blank surface.[1]

    • Channel 2 (Target): Immobilize the Target Kinase via amine coupling. Target a density of ~3000-5000 RU (high density is required for low molecular weight fragments).[1]

Step 2: Sample Preparation (Critical)
  • Solvent Correction: Fragments often require 2-5% DMSO to dissolve. Prepare a DMSO calibration curve (0.5% to 5%) to correct for bulk refractive index changes.[1]

  • Concentration Series: Prepare a 2-fold dilution series of 3-(Dimethylaminomethyl)-7-azaindole, ranging from

    
     down to 
    
    
    
    .[1]
Step 3: Injection & Analysis
  • Flow Rate: High flow rate (

    
    ) to minimize mass transport limitations.
    
  • Contact Time: 30-60 seconds (association) followed by 60 seconds dissociation.

  • Regeneration: Usually not required for fragments (fast off-rate).[1] If needed, use a mild pulse of 10mM NaOH.

Step 4: Data Evaluation (The Specificity Check)

Calculate the Binding Stoichiometry (


)  using the formula:


  • Specific Binding:

    
     (range 0.8 – 1.2).
    
  • Non-Specific/Super-Stoichiometric:

    
     (Indicates aggregation or multi-site binding).
    
  • No Binding:

    
    .
    

Interpretation of Kinetic Data (Visual Logic)

Understanding the sensorgram shape is vital for distinguishing specific hinge-binding from promiscuous behavior.

SensorgramLogic Signal SPR Signal Observed Square Square Wave Shape (Fast On/Off) Signal->Square Slow Slow Dissociation (Curved Off-rate) Signal->Slow Irregular Irregular/Drifting Signal Signal->Irregular Conclusion1 Specific Fragment Binding (Typical for 7-azaindole) Square->Conclusion1 Conclusion2 Potential covalent reaction or high affinity (Rare for fragments) Slow->Conclusion2 Conclusion3 Non-specific Aggregation (REJECT) Irregular->Conclusion3

Figure 2: Decision logic for interpreting SPR sensorgrams of 7-azaindole fragments.

References

  • Scott, D. E., et al. (2016). "Fragment-based drug discovery: A practical approach." Methods in Molecular Biology.

  • Zhang, J., et al. (2013).[1] "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors." Journal of Medicinal Chemistry.

  • Cytiva (formerly GE Healthcare). (2024). "Surface Plasmon Resonance (SPR) for Fragment Screening: Application Guide." Cytiva Life Sciences.

  • PubChem. (2025).[1] "Compound Summary: 3-(Dimethylaminomethyl)-7-azaindole." National Library of Medicine.

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology.

Sources

×

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